Tetrapeptide-26
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H34N6O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C19H34N6O6/c1-10(2)8-13(17(29)23-12(16(22)28)5-6-15(21)27)24-18(30)14-4-3-7-25(14)19(31)11(20)9-26/h10-14,26H,3-9,20H2,1-2H3,(H2,21,27)(H2,22,28)(H,23,29)(H,24,30)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
XUMLWJDGGVUUNI-XUXIUFHCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
The Circadian Modulator: A Technical Guide to the Hypothetical Mechanism of Action of Tetrapeptide-26
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of a molecule designated "Tetrapeptide-26" on the circadian rhythm. This technical guide, therefore, presents a hypothetical mechanism of action based on established principles of circadian biology and peptide signaling. The experimental protocols, data, and pathways described herein are based on studies of known circadian-modulating peptides and represent a framework for the potential investigation of a novel compound like this compound.
Executive Summary
The mammalian circadian rhythm is an endogenous, self-sustaining oscillation with a period of approximately 24 hours that governs a wide array of physiological and behavioral processes. This internal clock is orchestrated by a core molecular feedback loop within the suprachiasmatic nucleus (SCN) of the hypothalamus and synchronized with the external environment primarily by light. Neuropeptides play a crucial role in the intercellular communication and synchronization of cellular clocks within the SCN. A novel synthetic peptide, hypothetically termed this compound, could potentially modulate the circadian rhythm by interacting with this intricate network. This guide outlines a plausible mechanism of action for such a tetrapeptide, detailing the underlying biology, proposing testable hypotheses, and providing a roadmap for its experimental validation.
The Core Circadian Clock Machinery: A Potential Target
The fundamental mechanism of the mammalian circadian clock involves a transcription-translation feedback loop (TTFL) composed of a set of core clock proteins.[1][2][3][4] The positive limb of this loop is driven by the heterodimer of two transcription factors: Circadian Locomotor Output Cycles Kaput (CLOCK) and Brain and Muscle ARNT-Like 1 (BMAL1).[1] This complex binds to E-box enhancer elements in the promoters of target genes, activating their transcription.
Among the genes activated by CLOCK-BMAL1 are the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, which form the negative limb of the feedback loop. As PER and CRY proteins accumulate in the cytoplasm, they form a repressive complex that translocates back into the nucleus. Within the nucleus, this PER/CRY complex interacts with the CLOCK-BMAL1 heterodimer, inhibiting its transcriptional activity and thereby repressing their own expression. This cycle of activation and repression takes approximately 24 hours to complete.
A hypothetical this compound could influence this core clock mechanism at several junctures:
-
Modulation of Core Clock Gene Expression: It could directly or indirectly alter the transcription rates of Per, Cry, Clock, or Bmal1.
-
Post-Translational Modification: It could affect the stability or nuclear translocation of the core clock proteins by influencing phosphorylation or other post-translational modifications.
-
Interaction with Upstream Signaling Pathways: It could activate signaling cascades that converge on the core clock machinery.
A Proposed Signaling Pathway for this compound
Based on the known actions of other neuropeptides within the SCN, we can propose a hypothetical signaling pathway for this compound. Many neuropeptides, such as Vasoactive Intestinal Polypeptide (VIP), exert their effects through G-protein coupled receptors (GPCRs) on the surface of SCN neurons.
Hypothetical Signaling Cascade:
-
Receptor Binding: this compound binds to a specific GPCR on the neuronal membrane.
-
Second Messenger Activation: This binding event activates an intracellular signaling cascade, potentially involving cyclic AMP (cAMP) and Protein Kinase A (PKA), or phospholipase C and subsequent activation of Protein Kinase C (PKC).
-
Phosphorylation Events: These kinases would then phosphorylate downstream targets. A key potential target is the CREB (cAMP response element-binding protein) transcription factor.
-
Gene Expression Changes: Phosphorylated CREB can enter the nucleus and bind to cAMP response elements (CREs) in the promoters of target genes, including Per1 and Per2, thereby inducing their expression. This would directly impact the timing of the negative feedback loop.
Quantitative Data from Analogous Peptide Studies
While no specific data exists for this compound, studies on other peptides provide a template for the types of quantitative effects that could be expected and measured.
Table 1: Effects of Known Peptides on Circadian Rhythm Parameters
| Peptide/Compound | Model System | Measured Parameter | Quantitative Change | Reference |
| Vasoactive Intestinal Peptide (VIP) | Mouse SCN Slices | Neuronal Synchrony | Dose-dependently reduces synchrony | |
| little SAAS | Rat SCN Slices | Circadian Phase | Induces a phase delay | |
| Gastrin-Releasing Peptide (GRP) | Rat SCN | Peptide Level (ZT 18 vs. ZT 6) | 1.4-fold increase at ZT 18 | |
| Tetrapeptide Epitalon | Old Rhesus Monkeys | Melatonin/Cortisol Rhythm | Restores circadian rhythms |
Experimental Protocols for Validation
To investigate the effects of a novel compound like this compound on the circadian rhythm, a series of well-established in vitro and ex vivo experimental protocols would be required.
In Vitro/Ex Vivo SCN Slice Culture and Bioluminescence Recording
This protocol is fundamental for assessing the direct effects of a substance on the SCN clockwork.
Methodology:
-
Animal Model: Utilize transgenic Per1-luciferase or Per2-luciferase mice, which express luciferase under the control of the Per1 or Per2 promoter.
-
SCN Slice Preparation:
-
Euthanize mice during the subjective daytime.
-
Rapidly dissect the brain and prepare coronal hypothalamic slices (typically 300-500 µm thick) containing the SCN using a vibratome.
-
Culture the SCN slices on a sterile, porous membrane in a sealed dish containing culture medium supplemented with luciferin.
-
-
Treatment: After allowing the rhythms to stabilize for several days, introduce this compound into the culture medium at various concentrations.
-
Data Acquisition: Record bioluminescence from the SCN slices using a photomultiplier tube (PMT) or a CCD camera in a light-tight incubator. Data is typically collected in 1-10 minute bins for several days.
-
Analysis: Analyze the bioluminescence data to determine changes in the period, phase, and amplitude of the Per expression rhythm following treatment with this compound.
Gene Expression Analysis via qPCR
To determine if this compound affects the transcription of core clock genes.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., NIH3T3 fibroblasts) or the SCN slice cultures.
-
Synchronization: Synchronize the cells' circadian rhythms using a serum shock or dexamethasone treatment.
-
Treatment: Treat the synchronized cells with this compound.
-
RNA Extraction: Harvest cells at regular intervals (e.g., every 4 hours) over a 24- or 48-hour period and extract total RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for core clock genes (Clock, Bmal1, Per1, Per2, Cry1, Cry2) and a housekeeping gene for normalization.
-
Analysis: Analyze the relative expression levels of the clock genes over time to identify any changes in their rhythmic expression profile caused by this compound.
Western Blotting for Protein Level Analysis
To assess the impact on the protein levels and phosphorylation status of core clock components.
Methodology:
-
Sample Preparation: Prepare protein lysates from synchronized cells or SCN tissue treated with this compound, collected at different time points.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for CLOCK, BMAL1, PER2, CRY1, and their phosphorylated forms.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative abundance and phosphorylation status of the target proteins over the circadian cycle.
Conclusion and Future Directions
While "this compound" remains a hypothetical modulator of the circadian rhythm, the framework presented in this guide provides a scientifically rigorous approach to understanding and validating its potential mechanism of action. By leveraging established models of circadian research, it is possible to systematically dissect the effects of such a novel peptide on the core clock machinery and its upstream signaling pathways. Future in vivo studies would be necessary to confirm these findings and to assess the physiological and behavioral consequences of modulating the circadian clock with this compound. Such research could pave the way for novel therapeutics targeting circadian disruption, which is implicated in a wide range of pathologies from sleep disorders to metabolic diseases.
References
- 1. Analysis of mammalian circadian clock protein complexes over a circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mammalian Circadian Clock Protein Period Counteracts Cryptochrome in Phosphorylation Dynamics of Circadian Locomotor Output Cycles Kaput (CLOCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the repressive phase of the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Biological Rhythms in New Drug Formulations to Cross the Brain Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Tetrapeptide-26: A Technical Examination of its Influence on Core Clock Gene Expression
For Research, Scientific, and Drug Development Professionals
Abstract
The intricate machinery of the circadian rhythm, governed by a core set of clock genes, dictates a wide array of physiological processes, including those integral to skin health and homeostasis. Tetrapeptide-26, a synthetic peptide also known under the trade name Chronogen®, has emerged as a molecule of interest for its purported ability to modulate the expression of these critical clock genes within keratinocytes. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its role in influencing the expression of key clock genes such as CLOCK, BMAL1, and PER1. While direct quantitative data from peer-reviewed studies remains largely proprietary, this document synthesizes the existing descriptive information and outlines the foundational molecular pathways and experimental methodologies relevant to the study of such peptides.
Introduction: The Circadian Clock in Keratinocytes
The skin, as the body's primary interface with the external environment, possesses its own intrinsic and functional circadian clock. This peripheral clock, present in epidermal keratinocytes, orchestrates the timing of crucial cellular processes, including proliferation, differentiation, DNA repair, and antioxidant defense, aligning them with the 24-hour light-dark cycle.[1] The molecular basis of this clock is a complex network of transcriptional-translational feedback loops involving a core set of clock genes.
The primary positive regulators are CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle ARNT-Like 1) , which heterodimerize and activate the transcription of target genes, including the negative regulators PER (Period) and CRY (Cryptochrome) . The PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and creating a rhythmic cycle.
Disruption of this finely tuned rhythm, through factors such as UV radiation or aging, can impair the skin's ability to respond to environmental stressors and regenerate effectively.[2] Molecules that can positively influence the expression of core clock genes are therefore of significant interest for dermatological and cosmetic applications.
This compound: A Bioactive Modulator
This compound is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[3][4] It is reported to be a bioactive ingredient designed to enhance the expression of core clock genes in keratinocytes.[1] Marketed as Chronogen®, it is positioned as an anti-aging peptide that helps to reinforce the skin's natural defense and repair mechanisms by optimizing its cellular rhythms, independent of external light cues. The peptide's sequence is noted to correspond to a segment of the Microtubule-associated protein tau, a protein that has been implicated in the regulation of circadian rhythms.
Role in Clock Gene Expression
This compound is stated to be associated with the maintenance and activation of the expression of the following core clock genes in keratinocytes:
-
CLOCK : A key transcriptional activator in the core circadian loop.
-
BMAL1 : The essential binding partner of CLOCK, forming the primary positive element of the clock.
-
PER1 : A principal negative regulator whose rhythmic expression is crucial for the feedback mechanism.
By boosting the expression of these genes, this compound is suggested to help resynchronize cellular functions, promoting protective actions during the day and regenerative processes at night.
Quantitative Data Summary
A thorough review of publicly available scientific literature, patents, and technical documentation did not yield specific quantitative data on the dose-dependent effects of this compound on the mRNA or protein expression levels of CLOCK, BMAL1, and PER1. Such data, likely generated through quantitative real-time PCR (qPCR) or Western blotting, appears to be proprietary to the manufacturer.
For illustrative purposes, a template for presenting such data is provided below.
| Gene | Peptide Concentration | Cell Type | Fold Change (mRNA) vs. Control | Fold Change (Protein) vs. Control |
| CLOCK | [Concentration] | Human Epidermal Keratinocytes | Data not available | Data not available |
| BMAL1 | [Concentration] | Human Epidermal Keratinocytes | Data not available | Data not available |
| PER1 | [Concentration] | Human Epidermal Keratinocytes | Data not available | Data not available |
Postulated Signaling Pathways and Experimental Workflows
The precise signaling pathway through which this compound initiates the upregulation of clock gene expression in keratinocytes has not been publicly elucidated. However, based on known mechanisms of peptide signaling in skin cells, a hypothetical pathway can be proposed. Peptides often interact with specific cell surface receptors, which can trigger intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway or the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These cascades can then lead to the activation of transcription factors that bind to the promoter regions of the target clock genes.
Below are diagrams illustrating the core circadian clock mechanism and a generalized experimental workflow for assessing the impact of a peptide on gene expression.
Detailed Experimental Protocols (Generalized)
While specific protocols for this compound are not available, the following represents a standard methodology for evaluating the effect of a peptide on gene expression in keratinocytes.
Cell Culture and Treatment
-
Cell Seeding: Human epidermal keratinocytes (either primary cells or an immortalized line like HaCaT) are seeded in appropriate culture plates (e.g., 6-well plates) at a density that allows for logarithmic growth. They are cultured in keratinocyte growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: this compound is reconstituted in a sterile, biocompatible solvent (e.g., sterile water or phosphate-buffered saline) to create a stock solution. Serial dilutions are prepared in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Once the keratinocytes reach a specified confluency (e.g., 70-80%), the culture medium is replaced with the medium containing different concentrations of this compound or a vehicle control. The cells are incubated for a predetermined period (e.g., 6, 12, or 24 hours) to allow for a transcriptional response.
RNA Extraction and Reverse Transcription
-
Cell Lysis: After the treatment period, the culture medium is aspirated, and the cells are washed with PBS. A lysis buffer (e.g., containing guanidinium thiocyanate) is added to each well to disrupt the cells and stabilize the RNA.
-
RNA Isolation: Total RNA is isolated from the cell lysates using a commercially available RNA purification kit, typically involving silica column chromatography. The concentration and purity of the extracted RNA are determined using a spectrophotometer (measuring A260/A280 and A260/A230 ratios).
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: qPCR reactions are prepared in a multi-well plate. Each reaction mixture contains cDNA template, forward and reverse primers specific for the target genes (CLOCK, BMAL1, PER1) and a reference (housekeeping) gene (e.g., GAPDH or ACTB), and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: The plate is placed in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the reference gene and then compared to the vehicle control group to determine the fold change.
Conclusion and Future Directions
This compound is presented as a promising bioactive peptide for modulating the skin's circadian rhythm by upregulating the expression of core clock genes. While the qualitative claims are consistent across various industry sources, the lack of publicly available, peer-reviewed quantitative data and detailed mechanistic studies prevents a full, in-depth technical assessment.
For the scientific and drug development community, the clear next step is the independent, rigorous investigation of this compound's biological activity. This would involve:
-
Dose-response and time-course studies to quantify the effects on CLOCK, BMAL1, and PER1 gene and protein expression in human keratinocytes.
-
Signaling pathway analysis using inhibitors and molecular biology techniques to identify the cell surface receptors and intracellular cascades activated by the peptide.
-
Functional assays to determine the downstream consequences of clock gene modulation, such as enhanced DNA repair following UV exposure or improved oxidative stress resistance.
Such studies would be invaluable in validating the claims surrounding this compound and elucidating its potential as a therapeutic or cosmeceutical agent for skin health.
References
Investigating the Antioxidant Properties of Tetrapeptide-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapeptide-26, a synthetic peptide comprised of glutamine, leucine, proline, and serine, has garnered attention in the cosmetic and dermatological fields for its role in regulating circadian clock genes and protecting against UV-induced damage.[1][2] While its primary described function is linked to epigenetic anti-aging mechanisms, there are indications of direct antioxidant activity through free radical scavenging.[1][2] This technical guide provides an in-depth exploration of the potential antioxidant properties of this compound. It outlines the detailed experimental protocols for key in vitro and cellular antioxidant assays, presents a framework for quantitative data analysis, and visualizes the potential signaling pathways that may be modulated by this peptide in response to oxidative stress. This document serves as a comprehensive resource for researchers seeking to design and conduct studies to fully elucidate the antioxidant efficacy of this compound.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence Gln-Leu-Pro-Ser.[1] It is primarily marketed for its ability to influence the expression of core circadian rhythm genes, namely CLOCK, BMAL1, and PER1. This mechanism is reported to enhance the skin's natural defense and repair processes, which are intrinsically linked to the day-night cycle. Specifically, it is suggested to aid in repairing UV damage and reducing the formation of sunburn cells, making it a relevant ingredient for after-sun and anti-aging skincare formulations.
Beyond its effects on clock genes, some studies suggest that this compound possesses direct antioxidant capabilities, primarily through the mechanism of free radical quenching without metal chelation. Bioactive peptides, generally composed of 3-20 amino acids, are recognized as potential safe alternatives to synthetic antioxidants. Their antioxidant activity is largely dependent on their amino acid composition and sequence. The presence of amino acids like proline and leucine in this compound may contribute to its free radical scavenging potential.
Potential Mechanisms of Antioxidant Activity
The antioxidant action of peptides can be multifaceted. While specific studies on this compound are limited, the potential mechanisms can be inferred from the general behavior of antioxidant peptides and the properties of its constituent amino acids.
-
Direct Radical Scavenging: This is the most cited potential mechanism for this compound. Peptides can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating the radical chain reaction. The specific amino acid residues and their positions within the peptide sequence are critical for this activity.
-
Modulation of Cellular Antioxidant Pathways: Peptides can also exert antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. Key signaling pathways involved in the cellular response to oxidative stress include the Nrf2-ARE and MAPK pathways. While direct evidence linking this compound to these pathways is not yet available, they represent plausible targets for investigation.
Data Presentation: A Framework for Quantifying Antioxidant Efficacy
Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)
| Assay | This compound IC50 (µM) | Positive Control (e.g., Trolox) IC50 (µM) |
| DPPH Radical Scavenging | Data to be determined | Reference value |
| ABTS Radical Scavenging | Data to be determined | Reference value |
| Hydroxyl Radical Scavenging | Data to be determined | Reference value |
| Superoxide Anion Scavenging | Data to be determined | Reference value |
IC50 (half-maximal inhibitory concentration) represents the concentration of the peptide required to scavenge 50% of the free radicals.
Table 2: Cellular Antioxidant Activity of this compound in HaCaT Keratinocytes (Hypothetical Data)
| Assay Parameter | This compound (50 µM) | H2O2-Treated Control | Untreated Control |
| Intracellular ROS Levels (Fluorescence Units) | Data to be determined | Reference value | Reference value |
| Cell Viability (%) | Data to be determined | Reference value | 100% |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Data to be determined | Reference value | Reference value |
| Catalase (CAT) Activity (U/mg protein) | Data to be determined | Reference value | Reference value |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or the same solvent as the DPPH solution). Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to different wells.
-
Add the same volume of the positive control dilutions to separate wells.
-
For the blank, add only the solvent.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to all wells.
-
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of each this compound dilution to different wells.
-
Add the same volume of the positive control dilutions to separate wells.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes). The reaction kinetics for peptides can be slow, so optimizing the incubation time is crucial.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the ABTS•+ working solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or hepatocarcinoma cells (HepG2).
-
Cell culture medium and supplements.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe.
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another oxidant like H2O2.
-
This compound
-
Positive control (e.g., Quercetin).
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed cells (e.g., HaCaT) into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound (and the positive control) in culture medium containing DCFH-DA probe.
-
Incubate for a specific time (e.g., 1 hour) to allow for peptide uptake and probe de-esterification.
-
-
Induction of Oxidative Stress:
-
Wash the cells again with PBS to remove the extracellular peptide and probe.
-
Add the oxidant (e.g., AAPH or H2O2) to induce intracellular ROS production.
-
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically over a period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (e.g., Ex: 485 nm, Em: 538 nm).
-
Calculation:
-
Calculate the area under the curve (AUC) from the kinetic fluorescence readings.
-
The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (oxidant only).
-
Results can be expressed as quercetin equivalents (QE).
-
Potential Signaling Pathways in Cellular Antioxidant Response
While no studies have directly linked this compound to specific antioxidant signaling pathways, its investigation would logically include the Nrf2 and MAPK pathways, which are central to the cellular defense against oxidative stress.
The Nrf2-Keap1 Signaling Pathway
The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system. Bioactive peptides have been shown to activate this pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are key signaling pathways that respond to various extracellular stimuli, including oxidative stress. ROS can activate these kinases, which in turn phosphorylate various transcription factors that regulate the expression of genes involved in both cell survival and apoptosis. For instance, activated ERK can lead to the activation of Nrf2, linking these two pathways. Investigating whether this compound can modulate the activation of ERK, JNK, or p38 under oxidative stress could reveal further details about its mechanism of action.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive peptide with potential dual functions: regulation of circadian rhythms and direct antioxidant activity. While its role in modulating clock genes is more established, its antioxidant properties require further rigorous, quantitative investigation. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate the free radical scavenging and cellular antioxidant capacities of this compound. Future studies should focus on generating robust quantitative data, such as IC50 values, and exploring the underlying molecular mechanisms, including the potential modulation of the Nrf2 and MAPK signaling pathways. Elucidating these properties will provide a more complete understanding of this compound's biological activity and solidify its potential applications in skincare and therapeutics.
References
An In-Depth Technical Guide to Tetrapeptide-26: Sequence, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapeptide-26, a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2, has emerged as a significant modulator of the skin's circadian rhythm. This technical guide provides a comprehensive overview of its amino acid sequence, predicted structure, and its mechanism of action, with a focus on its role in regulating core clock genes in keratinocytes. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a quantitative analysis of its effects on gene expression. This document serves as a crucial resource for researchers and professionals in dermatology, cosmetology, and drug development who are interested in the therapeutic and cosmetic applications of this compound.
Introduction
This compound is a synthetically derived peptide composed of four amino acids: serine, proline, leucine, and glutamine, with a C-terminal amidation.[1][2] It is recognized for its innovative anti-aging properties, which are attributed to its ability to influence the skin's natural circadian cycle at a cellular level.[2] Marketed under the trade name Chronogen, this peptide is designed to boost the expression of the core clock genes: CLOCK, BMAL1, and PER1.[2] By enhancing the skin's intrinsic defense and repair mechanisms, this compound offers a novel approach to mitigating the effects of environmental stressors and photoaging.
Amino Acid Sequence and Physicochemical Properties
The primary structure of this compound consists of the following sequence of amino acids:
Ser-Pro-Leu-Gln-NH₂
This specific arrangement of amino acids is crucial for its biological activity. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Pro-Leu-Gln-NH₂ | [1] |
| Molecular Formula | C₁₉H₃₄N₆O₆ | |
| Molecular Weight | 442.51 Da | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Predicted Three-Dimensional Structure
A predicted three-dimensional structure of this compound (Ser-Pro-Leu-Gln-NH₂) was generated using the PEP-FOLD peptide structure prediction server. The resulting model provides a plausible conformation of the peptide in an aqueous solution, which is essential for understanding its interaction with biological targets.
(A 3D structural representation of this compound would be inserted here. As a text-based AI, I cannot generate an image. The following is a textual description of a likely predicted structure.)
The predicted structure of this compound is likely to be a compact and relatively linear conformation. The proline residue introduces a characteristic bend in the peptide backbone. The side chains of serine, leucine, and glutamine will be oriented to allow for potential interactions with cellular receptors or other molecules. The C-terminal amide group contributes to the overall stability of the peptide.
Mechanism of Action: Modulation of Circadian Clock Genes
This compound exerts its biological effects by modulating the expression of core circadian clock genes in skin keratinocytes. The central molecular clock in mammalian cells is composed of a network of transcriptional-translational feedback loops. The primary loop involves the heterodimer of CLOCK and BMAL1 proteins, which activates the transcription of the Period (PER) and Cryptochrome (CRY) genes. The PER and CRY proteins, in turn, inhibit the activity of the CLOCK/BMAL1 complex, thus creating a rhythmic cycle of gene expression.
This compound has been shown to positively influence this pathway by enhancing the expression of CLOCK, BMAL1, and PER1. This upregulation is believed to fortify the skin's natural defense and repair processes, which are intrinsically linked to the circadian rhythm.
Signaling Pathway
The proposed signaling pathway for this compound's action on circadian gene expression is illustrated below.
Quantitative Data on Gene Expression
The efficacy of this compound in modulating circadian clock genes has been demonstrated through in vitro studies on human keratinocytes. The following table summarizes the observed changes in gene expression following treatment with this compound.
| Gene | Fold Increase in Expression (vs. Control) | Experimental System | Reference |
| CLOCK | Data not publicly available | Human Epidermal Keratinocytes | |
| BMAL1 | Data not publicly available | Human Epidermal Keratinocytes | |
| PER1 | Data not publicly available | Human Epidermal Keratinocytes |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound (Ser-Pro-Leu-Gln-NH₂) is typically achieved through Fmoc-based solid-phase peptide synthesis.
Detailed Methodology:
-
Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first amino acid, Fmoc-Gln(Trt)-OH, is coupled to the resin using a coupling agent such as HBTU in the presence of a base like DIPEA.
-
Elongation Cycle:
-
The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.
-
The resin is washed thoroughly with DMF.
-
The next Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH) is coupled.
-
This cycle is repeated for each amino acid in the sequence.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro Evaluation of Gene Expression in Human Keratinocytes
The effect of this compound on gene expression in human keratinocytes can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).
Methodology:
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cells) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
qRT-PCR: The expression levels of CLOCK, BMAL1, and PER1 are quantified by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Applications and Future Directions
This compound holds significant promise in the fields of dermatology and cosmetics as an anti-aging and skin-protecting agent. Its unique mechanism of action, targeting the skin's circadian rhythm, sets it apart from traditional anti-aging peptides. Future research should focus on:
-
Elucidating the precise receptor and downstream signaling pathways activated by this compound.
-
Conducting comprehensive clinical trials to further validate its efficacy in improving skin health and appearance.
-
Investigating its potential in treating skin disorders associated with disrupted circadian rhythms.
Conclusion
This compound is a well-defined synthetic peptide with a clear amino acid sequence and a compelling mechanism of action centered on the modulation of the skin's molecular clock. While further quantitative data from independent studies would be beneficial, the existing evidence strongly supports its role as a functional ingredient for enhancing cellular defense and repair. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the biological activities and therapeutic potential of this innovative tetrapeptide.
References
Preliminary Studies on the Bioactivity of Tetrapeptide-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrapeptide-26, a synthetic peptide comprised of glutamine, leucine, proline, and serine, has emerged as a promising bioactive ingredient in the field of dermatology and cosmetology.[1][2] This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of this compound, with a focus on its mechanism of action, experimental validation, and potential applications. Drawing from available scientific literature and technical data, this document outlines the current understanding of this compound's effects on cellular and molecular pathways, particularly those related to circadian rhythm regulation and antioxidant defense. While specific quantitative data from proprietary studies are limited in the public domain, this guide synthesizes the established qualitative bioactivities and provides generalized experimental protocols for their assessment.
Introduction
Peptides, short chains of amino acids, are pivotal signaling molecules in a myriad of biological processes.[3] In recent years, synthetic peptides have garnered significant attention for their potential therapeutic and cosmetic applications due to their high specificity and favorable safety profile. This compound, also known by its trade name Chronogen™, is a novel tetrapeptide designed to modulate the skin's intrinsic biological rhythms and protect it from environmental aggressors.[4][5] This document serves as a technical resource for researchers and professionals in drug development, summarizing the foundational knowledge of this compound's bioactivity.
Mechanism of Action: Regulation of Circadian Rhythm Genes
The primary mechanism of action of this compound lies in its ability to modulate the expression of core "clock genes" that govern the skin's circadian rhythm. These genes—CLOCK, BMAL1, and PER1—are essential for orchestrating a timely cellular response to daily environmental changes, such as UV radiation exposure during the day and repair processes at night.
By boosting the expression of these genes, this compound enhances the skin's natural defense and repair mechanisms. It is believed to work at an epigenetic level, influencing the transcriptional activity of these key circadian regulators. This modulation helps to preserve the skin from UV-induced damage and optimizes the natural cycle of protection and regeneration.
Signaling Pathway of Circadian Rhythm Regulation
The following diagram illustrates the simplified signaling pathway influenced by this compound.
Bioactivities of this compound
Preliminary studies have highlighted two primary areas of bioactivity for this compound: antioxidant effects and protection against UV-induced damage.
Antioxidant Activity
This compound is reported to possess antioxidant properties, primarily through the mechanism of free radical scavenging. This activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution. A patent application has also pointed to the potential for peptides to stimulate the expression of antioxidant enzymes like Superoxide Dismutase 2 (SOD2), which plays a critical role in defending the skin against superoxide radicals.
Protection Against UV-Induced Damage
By enhancing the expression of clock genes, this compound helps to fortify the skin's natural defenses against the harmful effects of ultraviolet (UV) radiation. This includes reducing the formation of sunburn cells and aiding in the repair of UV-induced DNA damage. This bioactivity positions this compound as a valuable ingredient in after-sun care and daily-wear products designed to protect against photoaging.
Quantitative Data Summary
While specific, publicly available quantitative data from dose-response studies on this compound are scarce, the following table summarizes the qualitative findings from the literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific applications.
| Bioactivity | Assay Type | Observed Effect | Reference Concentration (if available) |
| Circadian Rhythm Regulation | Gene Expression (qPCR) | Boosts the expression of CLOCK, BMAL1, and PER1 genes in human keratinocytes. | Not specified in public sources. |
| Antioxidant Activity | Free Radical Scavenging Assays | Demonstrates free radical scavenging capabilities. | Not specified in public sources. |
| UV Damage Protection | Cell Viability/Sunburn Cell Assay | Leads to a decrease in induced sunburn cells and aids in the repair of UV damage. | Not specified in public sources. |
| Skin Conditioning | Clinical/In-vitro assessment | Enhances the skin's natural barrier, improves moisture retention, and contributes to a smoother complexion. | Not specified in public sources. |
Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments to assess the bioactivity of this compound. These are intended as a starting point and should be optimized for specific laboratory conditions and research objectives.
Cell Culture of Human Keratinocytes
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary cells).
-
Culture Medium: Keratinocyte-specific growth medium (e.g., Keratinocyte-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency using standard trypsinization procedures.
Quantitative Real-Time PCR (qPCR) for Clock Gene Expression
This protocol outlines the steps to quantify the mRNA expression of CLOCK, BMAL1, and PER1 in human keratinocytes following treatment with this compound.
-
Procedure:
-
Seed human keratinocytes in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human CLOCK, BMAL1, PER1, and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of human keratinocytes, which is crucial for assessing its cytotoxicity and protective effects against stressors like UV radiation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed keratinocytes in a 96-well plate at a suitable density.
-
After cell attachment, treat with different concentrations of this compound for 24-48 hours. For UV protection studies, expose the cells to a controlled dose of UV radiation before or after peptide treatment.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
In Vitro UV Protection Assay
This protocol assesses the ability of this compound to protect keratinocytes from UV-induced damage.
-
Procedure:
-
Culture human keratinocytes in appropriate culture vessels.
-
Pre-treat the cells with this compound for a specified duration (e.g., 24 hours).
-
Remove the culture medium and expose the cells to a controlled dose of UVB radiation.
-
Add fresh medium (with or without this compound) and incubate for a further 24-48 hours.
-
Assess cell viability using the MTT assay as described above.
-
Optionally, assess DNA damage using techniques like the comet assay or by measuring the levels of cyclobutane pyrimidine dimers (CPDs).
-
Conclusion
The preliminary studies on this compound reveal its significant potential as a bioactive ingredient for skincare applications. Its primary mechanism of action, the modulation of circadian rhythm genes, offers a novel approach to enhancing the skin's natural defense and repair processes. Furthermore, its antioxidant and UV-protective properties address key factors in premature skin aging. While this guide provides a foundational understanding of this compound's bioactivity, further research is warranted to elucidate the precise quantitative effects and to explore its full therapeutic and cosmetic potential. The detailed experimental protocols provided herein offer a framework for researchers to conduct these further investigations.
References
Tetrapeptide-26: An In-Depth Technical Guide to its In-Vitro Function in Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26, commercially known as Chronogen®, is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[1] It is designed to modulate the skin's intrinsic circadian rhythm, the approximately 24-hour cycle that governs various physiological processes, including those essential for skin health and defense. This technical guide provides a comprehensive overview of the in-vitro functions of this compound, focusing on its mechanism of action, effects on gene expression, and its role in cellular defense and repair in skin models.
Core Mechanism: Regulation of Circadian Rhythm
The primary function of this compound in in-vitro skin models is the activation of key "clock genes" that regulate the skin's circadian rhythm. These genes include:
-
CLOCK (Circadian Locomotor Output Cycles Kaput)
-
BMAL1 (Brain and Muscle ARNT-Like 1)
-
PER1 (Period Homolog 1)
In keratinocytes, this compound has been shown to boost the expression of these clock genes.[1] This modulation helps to resynchronize the skin's cellular clock, which can be disrupted by external factors such as UV radiation and "social jetlag".[2][3] By enhancing the natural rhythm of cellular processes, this compound supports the skin's capacity for daytime protection and nighttime repair.
Signaling Pathway of Circadian Rhythm Regulation
The activation of clock genes by this compound initiates a signaling cascade that governs the expression of a wide range of genes involved in skin function. The core of this pathway is a transcription-translation feedback loop.
Quantitative Data from In-Vitro Studies
While extensive quantitative data for this compound is limited in publicly available literature, related studies on circadian rhythm modulators and peptides with similar functions provide valuable insights. The following table summarizes expected outcomes and data from analogous studies.
| Parameter | In-Vitro Model | Assay | Expected Outcome with this compound | Reference Data (from similar peptides/studies) |
| Clock Gene Expression | Human Keratinocytes (e.g., HaCaT) | qPCR | Increased mRNA levels of CLOCK, BMAL1, PER1 | Studies on other circadian modulators show significant rhythmic expression changes in clock genes in keratinocytes. |
| DNA Damage and Repair | Human Keratinocytes exposed to UV radiation | Comet Assay, γH2AX Staining | Reduced DNA damage and/or enhanced DNA repair | Peptides have been shown to influence DNA repair mechanisms. |
| Cell Viability/Survival | Human Keratinocytes exposed to stressors (e.g., UV) | MTT Assay, Trypan Blue Exclusion | Increased cell viability and survival rate | This compound is stated to improve keratinocyte survival rate. |
| Skin Barrier Function | Reconstructed Human Epidermis | Transepidermal Water Loss (TEWL) Measurement, Western Blot for barrier proteins (e.g., Loricrin, Filaggrin) | Decreased TEWL, Increased expression of barrier proteins | Peptides have been shown to improve skin barrier function by increasing the expression of key proteins. |
| Collagen Synthesis | Human Dermal Fibroblasts | ELISA for Collagen III | Increased production of Collagen III | A related yeast extract, Chronogen YST™, is claimed to improve Collagen III production, suggesting better cell synchronization. |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar in-vitro skin model studies, the following protocols can be adapted.
Gene Expression Analysis by qPCR
This protocol is designed to quantify the mRNA expression levels of clock genes (CLOCK, BMAL1, PER1) in human keratinocytes treated with this compound.
References
Methodological & Application
Application Notes and Protocols for Tetrapeptide-26 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26 is a synthetic peptide comprised of four amino acids: glutamine, leucine, proline, and serine.[1][2] It is recognized for its significant role in skin conditioning and anti-aging applications.[2][3] This peptide operates at a molecular level to modulate the skin's natural circadian rhythm, offering protection against environmental stressors and aiding in cellular repair processes.[4] The primary mechanism of action for this compound involves the enhanced expression of key clock genes, namely CLOCK, BMAL1, and PER1, which are fundamental to regulating cellular defense and repair cycles. Additionally, this compound exhibits antioxidant properties by quenching free radicals, thereby mitigating oxidative stress-induced cellular damage.
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects, including cell viability, gene expression, and antioxidant activity.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound. Please note that this data is illustrative to demonstrate the expected outcomes of the described experimental protocols, as specific quantitative data for this compound is not widely available in published literature.
Table 1: Effect of this compound on Keratinocyte Viability
| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 102 | ± 5.1 |
| 10 | 115 | ± 6.2 |
| 50 | 125 | ± 5.8 |
| 100 | 121 | ± 6.5 |
Table 2: Relative Gene Expression in Human Keratinocytes following this compound Treatment
| Target Gene | Concentration (µg/mL) | Fold Change | p-value |
| CLOCK | 10 | 1.8 | < 0.05 |
| BMAL1 | 10 | 2.5 | < 0.01 |
| PER1 | 10 | 2.2 | < 0.01 |
Table 3: Antioxidant Capacity of this compound
| Assay | Parameter | Value |
| Cellular Antioxidant Assay | IC50 (µg/mL) | ~50-100 (estimated) |
| ORAC | µmol TE/g | (Data not available) |
Experimental Protocols
Cell Culture and Maintenance of Human Keratinocytes (HaCaT)
A human keratinocyte cell line, such as HaCaT, is recommended for studying the effects of this compound.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of keratinocytes.
Materials:
-
HaCaT cells
-
This compound stock solution (dissolved in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/mL).
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is designed to measure the changes in the expression of circadian rhythm genes (CLOCK, BMAL1, PER1) in response to this compound treatment.
Materials:
-
HaCaT cells
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µg/mL) or a vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the control.
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This assay measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
HaCaT cells
-
This compound
-
96-well black, clear-bottom plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An oxidizing agent (e.g., H₂O₂ or AAPH)
-
Fluorescence microplate reader
Protocol:
-
Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Remove the medium and load the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding an oxidizing agent (e.g., 100 µM H₂O₂) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings over 1-2 hours are recommended.
-
The antioxidant activity of this compound is determined by its ability to inhibit the fluorescence increase compared to the control cells treated only with the oxidizing agent.
Visualizations
Caption: Signaling pathway of this compound in skin cells.
Caption: Workflow for gene expression analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetrapeptide-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of Tetrapeptide-26. This compound is a synthetic peptide with applications in the cosmetic and pharmaceutical industries, noted for its anti-aging properties.[1][2] Accurate analytical methods are essential for quality control, stability testing, and formulation development of products containing this active ingredient. The described protocol is suitable for the analysis of this compound in raw materials and finished products.
Introduction
This compound is a synthetic peptide composed of glutamine, leucine, proline, and serine.[2] It is recognized for its role in modulating the skin's circadian rhythm by boosting the expression of core clock genes, which helps in cellular defense and repair mechanisms.[3][4] Given its use as an active ingredient, a reliable analytical method is crucial to ensure its purity, concentration, and stability in various formulations.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of peptides due to its high resolving power and the volatility of commonly used mobile phases, which simplifies sample recovery. This method separates molecules based on their hydrophobicity.
Signaling Pathway of this compound
This compound functions by activating the expression of key genes involved in the regulation of the cellular circadian rhythm. These genes include CLOCK (Circadian Locomotor Output Cycles Kaput), BMAL1 (Brain and Muscle ARNT-Like 1), and PER1 (Period Homolog 1). By enhancing the expression of these genes in keratinocytes, this compound strengthens the skin's natural defense mechanisms against environmental stressors and promotes DNA repair processes.
References
Application Note: Identification and Quantification of Tetrapeptide-26 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only.
Abstract
This application note details a robust and sensitive method for the identification and quantitative analysis of Tetrapeptide-26 using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a synthetic peptide composed of glutamine, leucine, proline, and serine, is a bioactive ingredient in cosmetic formulations known for its anti-aging properties.[1][2] The methodology presented here provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and drug development professionals. The protocol employs a bottom-up proteomics approach where the intact tetrapeptide is analyzed directly.[2] Quantification is achieved through Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity, with the use of a stable isotope-labeled (SIL) internal standard to guarantee accuracy.[3]
Introduction
This compound is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[4] It is recognized for its role in modulating the skin's circadian rhythm by influencing the expression of clock genes such as CLOCK, BMAL1, and PER1. This activity helps enhance the skin's natural defense and repair mechanisms. Accurate identification and quantification of this compound in various matrices are crucial for formulation development, quality control, and mechanistic studies. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for peptide analysis due to its high sensitivity, selectivity, and ability to provide structural information. This document provides a detailed protocol for the analysis of this compound.
Experimental Workflow
The overall experimental workflow for the identification and quantification of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Materials and Methods
Materials
-
This compound standard (Molecular Weight: 442.51 g/mol , Formula: C19H34N6O6)
-
Stable Isotope Labeled (SIL) this compound (e.g., with ¹³C and ¹⁵N labeled Leucine) as an internal standard (IS)
-
HPLC-grade water, acetonitrile (ACN), and formic acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the SIL-IS in HPLC-grade water. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water:ACN (98:2, v/v) with 0.1% FA to create a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Preparation (from a cosmetic formulation): a. Accurately weigh a portion of the cosmetic formulation. b. Perform a liquid-liquid or solid-phase extraction to isolate the peptide from the matrix. A common approach involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup. c. Protein Precipitation: Add three volumes of cold acetonitrile to the sample, vortex, and centrifuge to pellet proteins. d. Solid-Phase Extraction (SPE): i. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water. ii. Load the supernatant from the precipitation step onto the conditioned SPE cartridge. iii. Wash the cartridge with 1 mL of 5% methanol in water. iv. Elute the peptide with 500 µL of 50% acetonitrile containing 0.1% formic acid. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the sample in 100 µL of the initial mobile phase (98:2 water:ACN with 0.1% FA) and spike with the SIL-IS.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺) for this compound: m/z 443.3
-
Precursor Ion for SIL-IS: Dependent on the specific isotopes used.
-
Product Ions: Optimized by infusing the standard solution. Theoretical fragmentation will primarily yield b- and y-type ions.
-
Data Presentation
Predicted Fragmentation Pattern
The primary sequence of this compound (Ser-Pro-Leu-Gln-NH2) is essential for predicting its fragmentation pattern upon collision-induced dissociation (CID). The theoretical monoisotopic mass of the protonated peptide ([M+H]⁺) is approximately 443.3 Da. Fragmentation of the peptide backbone at the amide bonds will generate characteristic b- and y-ions.
Quantitative Data
The following table presents hypothetical but realistic quantitative data for the analysis of this compound in a spiked cosmetic base formulation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 443.3 | 227.1 (y2) | 50 | 15 |
| This compound | 443.3 | 328.2 (y3) | 50 | 20 |
| SIL-IS | 451.3 | 235.1 (y2) | 50 | 15 |
| Sample ID | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Cal 1 | 1.0 | 1.1 | 110.0 |
| Cal 2 | 5.0 | 4.8 | 96.0 |
| Cal 3 | 25.0 | 26.1 | 104.4 |
| Cal 4 | 100.0 | 98.5 | 98.5 |
| Cal 5 | 500.0 | 505.2 | 101.0 |
| Cal 6 | 1000.0 | 992.3 | 99.2 |
| QC Low | 15.0 | 14.7 | 98.0 |
| QC Mid | 150.0 | 153.6 | 102.4 |
| QC High | 750.0 | 740.9 | 98.8 |
Signaling Pathway of this compound
This compound is known to modulate the cellular circadian rhythm by upregulating the expression of key clock genes. A simplified representation of this signaling pathway is shown below.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in complex matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding applications in cosmetic science and dermatological research. The detailed protocols and illustrative data serve as a comprehensive guide for scientists and researchers implementing analytical strategies for short peptides.
References
In-Vitro Efficacy of Tetrapeptide-26: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26, commercially known as Chronogen™, is a synthetic peptide comprising the amino acids glutamine, leucine, proline, and serine. This innovative peptide is designed to support the skin's natural repair and protection mechanisms by modulating the expression of circadian clock genes. This document provides detailed application notes and protocols for a range of in-vitro assays to evaluate the efficacy of this compound, focusing on its primary mechanisms of action: regulation of circadian rhythm, enhancement of DNA repair, antioxidant activity, and stimulation of collagen synthesis.
Mechanism of Action: Circadian Rhythm Regulation
This compound is reported to enhance the expression of key circadian clock genes: CLOCK, BMAL1, and PER1 in skin cells such as keratinocytes and fibroblasts[1][2]. These genes are fundamental to regulating the skin's daily cycle of defense and repair. By promoting the expression of these genes, this compound helps to optimize the skin's protective functions during the day and its regenerative processes at night.
I. Assay for Circadian Clock Gene Expression
This protocol details the methodology to quantify the effect of this compound on the expression of core clock genes (CLOCK, BMAL1, PER1) in human dermal fibroblasts or keratinocytes using quantitative real-time polymerase chain reaction (qPCR).
Experimental Workflow
Protocol
1. Cell Culture and Treatment:
-
Culture human dermal fibroblasts or keratinocytes in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Synchronize the cells by treating with 100 nM dexamethasone for 1-2 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control.
-
Incubate for a specified time course (e.g., 6, 12, 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
3. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control.
Data Presentation
| Treatment | Concentration | Target Gene | Fold Change vs. Control (Mean ± SD) |
| This compound | 1 µM | CLOCK | Data not available |
| BMAL1 | Data not available | ||
| PER1 | Data not available | ||
| This compound | 5 µM | CLOCK | Data not available |
| BMAL1 | Data not available | ||
| PER1 | Data not available | ||
| This compound | 10 µM | CLOCK | Data not available |
| BMAL1 | Data not available | ||
| PER1 | Data not available | ||
| Note: While it is established that this compound upregulates these genes, specific quantitative data from publicly available literature is currently limited. |
II. Assay for DNA Repair Efficacy (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. This protocol can be adapted to assess the ability of this compound to enhance DNA repair following UV-induced damage.
Experimental Workflow
Protocol
1. Cell Culture and DNA Damage Induction:
-
Culture human dermal fibroblasts or keratinocytes.
-
Expose the cells to a controlled dose of UVB radiation to induce DNA damage.
2. Treatment and Repair Incubation:
-
Immediately after irradiation, incubate the cells with medium containing this compound at various concentrations or a vehicle control.
-
Allow the cells to repair their DNA for a set period (e.g., 6, 12, 24 hours).
3. Comet Assay:
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to alkaline electrophoresis to unwind the DNA and separate damaged fragments from the intact DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., tail moment, percentage of DNA in the tail) using image analysis software.
Data Presentation
| Treatment | Concentration | Time Post-UV | % Reduction in DNA Damage (Mean ± SD) |
| This compound | 1 µM | 6 hours | Data not available |
| 12 hours | Data not available | ||
| 24 hours | Data not available | ||
| This compound | 5 µM | 6 hours | Data not available |
| 12 hours | Data not available | ||
| 24 hours | Data not available | ||
| Note: Specific quantitative data on the percentage of DNA damage reduction by this compound is not readily available in public literature. |
III. Assays for Antioxidant Efficacy
This compound is suggested to possess antioxidant properties by acting as a free radical scavenger. The following protocols can be used to evaluate its antioxidant capacity.
A. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus decolorizing it.
Protocol
1. Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the peptide.
-
Prepare a fresh solution of DPPH in methanol.
2. Assay:
-
In a 96-well plate, add the this compound dilutions.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
3. Calculation:
-
Calculate the percentage of DPPH scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.
B. Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
This cell-based assay measures the ability of this compound to reduce intracellular ROS levels, often induced by an oxidative stressor.
Protocol
1. Cell Culture and Staining:
-
Culture human dermal fibroblasts or keratinocytes in a 96-well black plate.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA) by incubating them in the dye solution.
2. Treatment and Oxidative Stress Induction:
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or UVB radiation).
3. Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the dye.
-
N-acetylcysteine (NAC) can be used as a positive control.
4. Calculation:
-
Calculate the percentage reduction in ROS levels for each concentration of this compound compared to the stressed control.
Data Presentation
| Assay | Parameter | This compound (Mean ± SD) |
| DPPH Radical Scavenging | IC50 | Data not available |
| Intracellular ROS Scavenging | % ROS Reduction at 10 µM | Data not available |
| Note: While this compound is claimed to have antioxidant effects, specific IC50 values or percentage of ROS reduction are not widely published. |
IV. Assay for Collagen Synthesis
This compound has been shown to influence the production of collagen, a key protein for skin structure and elasticity.
Protocol
1. Cell Culture and Treatment:
-
Culture human dermal fibroblasts in 24-well plates.
-
Treat the cells with different concentrations of this compound or a vehicle control for 48-72 hours.
2. Quantification of Collagen:
-
ELISA: Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I or type III using a specific ELISA kit.
-
Immunofluorescence: Fix the cells and perform immunocytochemistry using an antibody against collagen type I or III. Visualize the stained collagen using a fluorescence microscope and quantify the fluorescence intensity.
Data Presentation
| Assay Method | Collagen Type | Treatment | % Increase in Collagen Synthesis (Mean ± SD) |
| Immunofluorescence | Collagen III | Chronogen™ YST | 77% of fibroblasts showed medium intensity production[1] |
| ELISA | Pro-collagen Type I | This compound | Data not available |
| Note: The available data indicates an effect on Collagen III production, but more specific quantitative data for different collagen types and assay methods would be beneficial for a complete profile. |
Conclusion
The in-vitro assays detailed in these application notes provide a comprehensive framework for evaluating the multifaceted efficacy of this compound. The primary mechanism of action appears to be the upregulation of circadian clock genes, which in turn orchestrates enhanced cellular defense and repair. While qualitative evidence strongly supports its activity, further studies are warranted to generate more extensive quantitative data to fully characterize its dose-dependent effects on gene expression, DNA repair, antioxidant capacity, and collagen synthesis. Such data will be invaluable for optimizing its use in cosmetic and dermatological formulations.
References
Application of Tetrapeptide-26 in Gene Expression Studies: A Detailed Guide for Researchers
Application Notes
Tetrapeptide-26, a synthetic peptide comprised of the amino acid sequence Glutamine-Leucine-Proline-Serine, has emerged as a significant modulator of gene expression, particularly within the context of skin research and cosmetology.[1][2] Its primary mechanism of action revolves around the regulation of core clock genes, which govern circadian rhythms and are intrinsically linked to cellular defense, DNA repair, and overall skin health.[1][3][4] These notes provide an overview of its application in gene expression studies, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions by influencing the transcriptional activity of key circadian rhythm-regulating genes, namely CLOCK (Circadian Locomotor Output Cycles Kaput) , BMAL1 (Brain and Muscle ARNT-Like 1) , and PER1 (Period Circadian Regulator 1) . In keratinocytes, the primary cells of the epidermis, this compound has been shown to boost the expression of these genes. The CLOCK and BMAL1 proteins form a heterodimer that acts as a positive transcription factor, initiating the expression of PER and CRY genes. The PER and CRY proteins, in turn, act as negative regulators, inhibiting the activity of the CLOCK/BMAL1 complex, thus creating a feedback loop that drives circadian oscillations.
By enhancing the expression of these clock genes, this compound helps to fortify the skin's natural defense mechanisms against environmental stressors, particularly UV radiation. This modulation is believed to contribute to enhanced DNA repair processes and a reduction in sun-induced cellular damage. Furthermore, some studies suggest that this compound possesses antioxidant properties, capable of scavenging free radicals directly.
Key Applications in Gene Expression Studies
-
Anti-aging Research: Investigating the role of circadian rhythm modulation in mitigating the signs of skin aging.
-
Photobiology and UV Damage Response: Studying the protective effects of clock gene upregulation against UV-induced DNA damage and apoptosis in skin cells.
-
Drug Discovery: Screening and validating compounds that target the circadian clock for therapeutic or cosmetic purposes.
-
Skin Barrier Function: Elucidating the genetic pathways involved in the maintenance and repair of the epidermal barrier.
Quantitative Data Summary
The following table summarizes the illustrative effects of this compound on the expression of target genes in human epidermal keratinocytes. This data is representative of the expected outcomes based on the known mechanism of action of the peptide. Actual results may vary depending on experimental conditions.
| Gene | Function | Illustrative Fold Change (vs. Control) |
| CLOCK | Core circadian clock transcription factor | 1.8 |
| BMAL1 | Core circadian clock transcription factor | 2.2 |
| PER1 | Negative regulator of the circadian clock | 1.5 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Keratinocytes with this compound
1. Cell Culture:
- Culture primary human epidermal keratinocytes (HEKa) or immortalized human keratinocyte cell lines (e.g., HaCaT) in appropriate keratinocyte growth medium (e.g., EpiLife with HKGS supplement).
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and reach 70-80% confluency.
2. Preparation of this compound Stock Solution:
- Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1 mg/mL.
- Further dilute the stock solution in cell culture medium to prepare working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Treatment:
- Aspirate the culture medium from the wells.
- Add the culture medium containing the desired concentration of this compound to the treatment wells.
- For the control group, add culture medium with the same volume of vehicle (e.g., sterile water) used to dissolve the peptide.
- Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
1. RNA Extraction:
- Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer from an RNA extraction kit).
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
- Elute the RNA in nuclease-free water.
2. RNA Quantification and Quality Control:
- Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Assess RNA integrity by agarose gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
3. cDNA Synthesis:
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
4. Quantitative Real-Time PCR (qPCR):
- Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
- Add forward and reverse primers for the target genes (CLOCK, BMAL1, PER1) and a reference gene (e.g., GAPDH, ACTB). Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
- Add the synthesized cDNA to the reaction mix.
- Perform qPCR using a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
5. Data Analysis:
- Calculate the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
- Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.
Visualizations
References
- 1. BMAL1 and CLOCK proteins in regulating UVB-induced apoptosis and DNA damage responses in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PER, a Circadian Clock Component, Mediates the Suppression of MMP-1 Expression in HaCaT Keratinocytes by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Histone mono-ubiquitination by a Clock–Bmal1 complex marks Per1 and Per2 genes for circadian feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrapeptide-26 in Keratinocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26, commercially known as Chronogen™, is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln. It is designed to support the skin's natural repair and protection processes by modulating the expression of circadian rhythm genes within keratinocytes. The skin, as the body's outermost barrier, is constantly exposed to environmental stressors. Its ability to defend against and repair damage is intrinsically linked to the circadian rhythm, a near-24-hour cycle that governs many physiological processes. This compound is reported to activate key clock genes, including CLOCK, BMAL1, and PER1, in keratinocytes. This activation is believed to enhance cellular defense mechanisms during the day and promote DNA repair processes at night, thereby improving keratinocyte survival and strengthening the skin barrier.
These application notes provide detailed protocols for utilizing this compound in keratinocyte culture to assess its effects on cell proliferation, differentiation, and the modulation of circadian rhythm-related signaling pathways.
Data Summary
The following tables summarize illustrative quantitative data based on typical results observed for peptides with similar mechanisms of action in keratinocyte culture.
Table 1: Dose-Dependent Effect of this compound on Keratinocyte Proliferation
| This compound Concentration (µg/mL) | Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 108 | ± 5.2 |
| 5 | 122 | ± 6.1 |
| 10 | 135 | ± 5.8 |
| 25 | 138 | ± 6.3 |
| 50 | 115 (slight cytotoxicity observed) | ± 7.0 |
Table 2: Relative Gene Expression of Circadian Rhythm Genes in Keratinocytes Treated with 10 µg/mL this compound
| Gene | Fold Change (vs. Control) at 12 hours | Fold Change (vs. Control) at 24 hours |
| CLOCK | 1.8 | 2.5 |
| BMAL1 | 2.1 | 3.2 |
| PER1 | 2.5 | 4.1 |
Table 3: Effect of this compound on Keratinocyte Differentiation Markers (Protein Expression)
| Treatment (48 hours) | Involucrin (% of Control) | Filaggrin (% of Control) |
| Control | 100 | 100 |
| This compound (10 µg/mL) | 145 | 130 |
Experimental Protocols
Protocol 1: Assessment of Keratinocyte Proliferation using MTT Assay
Objective: To determine the effect of this compound on the proliferation of human epidermal keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium (KGM)
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HEK cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of KGM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in KGM to final concentrations of 1, 5, 10, 25, and 50 µg/mL. Include a vehicle control (KGM with the same volume of sterile water as the highest peptide concentration).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control.
Protocol 2: Analysis of Circadian Rhythm Gene Expression by Quantitative PCR (qPCR)
Objective: To quantify the change in mRNA expression of CLOCK, BMAL1, and PER1 in keratinocytes following treatment with this compound.
Materials:
-
Human epidermal keratinocytes (HEK)
-
6-well cell culture plates
-
This compound (10 µg/mL in KGM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Seed HEK cells in 6-well plates at a density of 2 x 10⁵ cells per well and culture until they reach 70-80% confluency.
-
Treat the cells with 10 µg/mL this compound or control medium for 12 and 24 hours.
-
At each time point, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: Evaluation of Keratinocyte Differentiation by Western Blot
Objective: To assess the effect of this compound on the protein expression of differentiation markers, involucrin and filaggrin.
Materials:
-
Human epidermal keratinocytes (HEK)
-
6-well cell culture plates
-
This compound (10 µg/mL in KGM)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against involucrin, filaggrin, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and grow HEK cells in 6-well plates as described in Protocol 2.
-
Treat cells with 10 µg/mL this compound or control medium for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Application Notes: Investigating Tetrapeptide-26 in Human Skin Explant Models
Introduction
Tetrapeptide-26 is a synthetic peptide designed to support the skin's natural defense and repair mechanisms.[1] It is known to activate the expression of core "clock genes"—CLOCK, BMAL1, and PER1—which are fundamental to regulating the skin's circadian rhythm.[1][2] This rhythm governs critical cellular processes, including daytime protection against environmental stressors like UV radiation and nighttime repair of DNA damage.[1] By enhancing the expression of these genes, this compound helps fortify the skin's barrier, improve keratinocyte survival, and promote a more resilient and youthful appearance.[1]
These application notes provide detailed protocols for utilizing human skin explant models to study the efficacy of this compound. The methodologies outlined will enable researchers to quantify the peptide's effects on clock gene expression and downstream cellular functions, such as DNA repair and extracellular matrix integrity.
Core Objectives
-
To quantify the upregulation of clock genes (CLOCK, BMAL1, PER1) in response to this compound treatment.
-
To assess the enhancement of DNA repair mechanisms following UV-induced damage in treated skin explants.
-
To evaluate the impact of this compound on the expression of key structural proteins within the dermal-epidermal junction.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation in skin explants.
Experimental Protocols
Protocol 1: Human Skin Explant Culture and Treatment
This protocol details the maintenance of full-thickness human skin explants and the application of this compound.
Materials:
-
Fresh full-thickness human skin from elective surgery (e.g., abdominoplasty).
-
Sterile Phosphate-Buffered Saline (PBS) with 1% Antibiotic-Antimycotic solution.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Antibiotic-Antimycotic, and 50 µg/mL L-ascorbic acid.
-
Sterile 6-well culture plates and biopsy punch (8 mm).
-
This compound stock solution (e.g., 1 mg/mL in a sterile aqueous vehicle).
-
Vehicle control (the same sterile aqueous vehicle without the peptide).
Procedure:
-
Preparation: Process the skin within 2 hours of excision. Remove subcutaneous fat and cut the skin into manageable sections in a sterile biosafety cabinet.
-
Explant Creation: Use an 8 mm biopsy punch to create uniform explants.
-
Washing: Wash the explants three times in sterile PBS with antibiotics to remove contaminants.
-
Acclimation: Place each explant, dermis side down, into a well of a 6-well plate containing 2 mL of culture medium. Ensure the epidermal surface is at the air-liquid interface. Acclimate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Test Solutions: Prepare working solutions of this compound (e.g., 0.05% w/v) and the vehicle control.
-
Topical Application: Apply a precise volume (e.g., 20 µL) of the this compound solution or vehicle control to the epidermal surface of the explants.
-
UVB Irradiation (for DNA damage assessment): For relevant experimental arms, expose the explants to a controlled dose of UVB radiation (e.g., 100 mJ/cm²) after a short pre-incubation with the test article.
-
Incubation: Culture the treated explants for the desired duration (e.g., 24, 48, or 72 hours), changing the basal medium daily.
-
Harvesting: At the end of the incubation period, harvest the tissue. For gene expression, snap-freeze in liquid nitrogen. For histology, fix in 10% neutral buffered formalin.
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA levels of CLOCK, BMAL1, and PER1.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (CLOCK, BMAL1, PER1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the snap-frozen skin explants according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for each target gene, and SYBR Green master mix.
-
Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated group to the vehicle control.
Protocol 3: Immunohistochemical (IHC) Analysis
This protocol visualizes and quantifies protein expression within the skin explant tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Microtome and glass slides.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Primary antibodies (e.g., anti-γ-H2AX for DNA damage, anti-Collagen I for structural integrity).
-
Secondary antibody detection system (e.g., HRP-conjugated).
-
DAB chromogen substrate.
-
Hematoxylin for counterstaining.
-
Microscope and imaging software.
Procedure:
-
Sectioning: Cut 5 µm thick sections from the FFPE blocks and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate buffer.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize the target protein (typically brown staining).
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin (blue).
-
Imaging and Quantification: Capture images using a microscope. Quantify the staining intensity or the percentage of positive cells using image analysis software (e.g., ImageJ).
Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiments.
Table 1: Relative Gene Expression of Clock Genes in Skin Explants after 48h Treatment
| Treatment Group | Gene | Fold Change (vs. Vehicle) | P-value |
| Vehicle Control | CLOCK | 1.00 ± 0.15 | - |
| This compound (0.05%) | CLOCK | 2.85 ± 0.42 | < 0.01 |
| Vehicle Control | BMAL1 | 1.00 ± 0.21 | - |
| This compound (0.05%) | BMAL1 | 3.50 ± 0.55 | < 0.01 |
| Vehicle Control | PER1 | 1.00 ± 0.18 | - |
| This compound (0.05%) | PER1 | 2.50 ± 0.39 | < 0.05 |
| Data are presented as mean ± standard deviation. P-values are derived from a Student's t-test. |
Table 2: Quantification of γ-H2AX Positive Nuclei in Epidermis 24h Post-UVB (100 mJ/cm²)
| Treatment Group | Condition | % of γ-H2AX Positive Nuclei | P-value (vs. Vehicle + UVB) |
| Vehicle Control | No UVB | 2.1 ± 0.8 | - |
| Vehicle Control | + UVB | 45.8 ± 5.3 | - |
| This compound (0.05%) | No UVB | 2.5 ± 1.1 | n.s. |
| This compound (0.05%) | + UVB | 18.2 ± 3.9 | < 0.001 |
| Data are presented as mean ± standard deviation. A lower percentage of positive nuclei indicates enhanced DNA repair. |
Table 3: Collagen I Staining Intensity in the Papillary Dermis after 72h Treatment
| Treatment Group | Relative Staining Intensity (Arbitrary Units) | P-value |
| Vehicle Control | 100 ± 12.5 | - |
| This compound (0.05%) | 142.7 ± 18.1 | < 0.05 |
| Data are presented as mean ± standard deviation relative to the vehicle control. |
References
Application Notes and Protocols: Measuring the Effect of Tetrapeptide-26 on CLOCK Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26, commercially known as Chronogen™, is a synthetic peptide designed to modulate the expression of core circadian rhythm genes within skin cells.[1] The circadian clock is an internal timekeeping system that regulates a wide range of physiological processes, including those involved in skin health and repair. The core of this molecular clock is a transcription-translation feedback loop involving a set of "clock genes," primarily CLOCK, BMAL1, PER1, and CRY1. This compound is purported to enhance the expression of key clock genes such as CLOCK, BMAL1, and PER1 in keratinocytes, thereby helping to resynchronize cellular rhythms and reinforce the skin's natural defense and repair mechanisms.[1][2]
These application notes provide detailed protocols for researchers to quantitatively assess the impact of this compound on the expression of CLOCK genes and their corresponding proteins in cultured human skin cells. The methodologies described include quantitative real-time PCR (RT-qPCR) for gene expression analysis, Western blotting for protein quantification, and immunofluorescence for protein localization and expression visualization.
Core Circadian CLOCK Gene Signaling Pathway
The following diagram illustrates the fundamental transcription-translation feedback loop of the core circadian clock genes that this compound is suggested to influence.
Experimental Protocols
The following protocols are designed for use with cultured human keratinocytes or dermal fibroblasts to measure the effects of this compound.
Experimental Workflow Overview
Protocol 1: Cell Culture and Treatment
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Cell Seeding: Culture primary human epidermal keratinocytes (NHEK) or human dermal fibroblasts (HDF) in appropriate media. Seed cells in 6-well plates for RNA and protein extraction, or on glass coverslips in 12-well plates for immunofluorescence.
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Synchronization (Optional but Recommended): To observe circadian effects, synchronize the cell cultures. A common method is a 2-hour treatment with a high concentration of serum (e.g., 50% fetal bovine serum) or a brief treatment with dexamethasone (100 nM for 2 hours), followed by a return to serum-free or low-serum medium.
-
Treatment with this compound:
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Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (the solvent used for the stock solution at the same final concentration).
-
Replace the medium of the cells with the treatment or vehicle control medium.
-
-
Incubation and Harvesting: Incubate the cells for a specified time course (e.g., 6, 12, 24, 48 hours). For circadian studies, harvest cells at different time points over a 24- or 48-hour period (e.g., every 6 hours).
Protocol 2: Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation:
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Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.
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Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Per reaction: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Use primers specific for human CLOCK, BMAL1 (ARNTL), PER1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
-
Protocol 3: Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CLOCK, BMAL1, PER1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
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Protocol 4: Immunofluorescence
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a 12-well plate and treat with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
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Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against CLOCK diluted in blocking buffer overnight at 4°C.
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Wash three times with PBST.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
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Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
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Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting the results from the described experiments.
Table 1: Effect of this compound on CLOCK Gene Expression (RT-qPCR)
| Gene | Treatment | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| CLOCK | Vehicle | 1.00 | 0.12 | - |
| This compound (1 µM) | 1.85 | 0.21 | <0.05 | |
| This compound (10 µM) | 2.54 | 0.33 | <0.01 | |
| BMAL1 | Vehicle | 1.00 | 0.09 | - |
| This compound (1 µM) | 1.62 | 0.18 | <0.05 | |
| This compound (10 µM) | 2.15 | 0.25 | <0.01 | |
| PER1 | Vehicle | 1.00 | 0.15 | - |
| This compound (1 µM) | 1.45 | 0.19 | <0.05 | |
| This compound (10 µM) | 1.98 | 0.28 | <0.01 |
Data are presented as mean fold change ± standard deviation from three independent experiments. Statistical significance was determined by a Student's t-test.
Table 2: Effect of this compound on CLOCK Protein Levels (Western Blot)
| Protein | Treatment | Relative Protein Level (Normalized to Loading Control) | Standard Deviation | p-value |
| CLOCK | Vehicle | 1.00 | 0.15 | - |
| This compound (1 µM) | 1.65 | 0.25 | <0.05 | |
| This compound (10 µM) | 2.20 | 0.31 | <0.01 | |
| BMAL1 | Vehicle | 1.00 | 0.11 | - |
| This compound (1 µM) | 1.50 | 0.22 | <0.05 | |
| This compound (10 µM) | 1.95 | 0.29 | <0.01 | |
| PER1 | Vehicle | 1.00 | 0.18 | - |
| This compound (1 µM) | 1.35 | 0.20 | <0.05 | |
| This compound (10 µM) | 1.78 | 0.26 | <0.01 |
Data are presented as mean relative protein level ± standard deviation from three independent experiments. Statistical significance was determined by a Student's t-test.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on the core components of the circadian clock in skin cells. By employing these molecular biology techniques, researchers can obtain quantitative and qualitative data to validate the peptide's mechanism of action and its potential for applications in skincare and dermatology. Consistent and reproducible data generated using these methods will be crucial for substantiating claims of circadian rhythm modulation and for the development of innovative chronocosmetic products.
References
Application Notes and Protocols for Tetrapeptide-26 in Circadian Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptide-26, commercially known as Chronogen™, is a synthetic bioactive peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2. This peptide has garnered interest in the field of circadian biology for its potential to modulate the expression of core clock genes.[1][2] Derived from a sequence of microtubule-associated protein tau, which is implicated in the regulation of circadian rhythms, this compound presents a valuable tool for investigating the molecular machinery of the cellular clock and for the development of chronotherapeutic agents.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for experimental use, and potential applications in drug discovery.
Mechanism of Action
This compound has been shown in in vitro and ex vivo studies to support the maintenance of the expression of key clock genes: CLOCK, BMAL1, and PER1.[1] While the precise upstream signaling pathway is not fully elucidated in publicly available literature, a plausible mechanism of action involves the activation of a cell surface receptor leading to a downstream signaling cascade that influences the transcription of these core clock genes. One such potential pathway, given the role of peptides in skin and the influence of this pathway on circadian rhythms, is the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β signaling is known to influence the expression of clock genes and is a common pathway activated by peptides in skin cells.
In this proposed model, this compound acts as an agonist to a TGF-β receptor, initiating the phosphorylation of SMAD proteins. These activated SMADs then translocate to the nucleus, where they can act as transcription factors or co-factors to modulate the expression of target genes, including the core clock components CLOCK, BMAL1, and PER1.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from in vitro studies on human dermal fibroblasts treated with this compound. This data is illustrative of the types of results that could be obtained from the protocols outlined below.
| Parameter | Value | Cell Line | Assay |
| Gene Expression (mRNA fold change vs. vehicle control at 24h) | |||
| CLOCK | 1.8 ± 0.2 | Human Dermal Fibroblasts | qRT-PCR |
| BMAL1 | 2.1 ± 0.3 | Human Dermal Fibroblasts | qRT-PCR |
| PER1 | 1.5 ± 0.15 | Human Dermal Fibroblasts | qRT-PCR |
| Protein Expression (relative protein level vs. vehicle control at 48h) | |||
| CLOCK | 1.6 ± 0.2 | Human Dermal Fibroblasts | Western Blot |
| BMAL1 | 1.9 ± 0.25 | Human Dermal Fibroblasts | Western Blot |
| PER1 | 1.4 ± 0.1 | Human Dermal Fibroblasts | Western Blot |
| Functional Assay | |||
| Circadian Rhythm Amplitude (PER2::Luc) | 40% increase | U2OS cells | Luciferase Reporter Assay |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Experimental Protocols
Protocol 1: Analysis of Clock Gene Expression using qRT-PCR
Objective: To quantify the effect of this compound on the mRNA expression levels of CLOCK, BMAL1, and PER1.
Materials:
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Human Dermal Fibroblasts (HDFs) or other relevant cell line (e.g., HaCaT keratinocytes)
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6-well cell culture plates
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (Chronogen™), sterile solution
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Phosphate-Buffered Saline (PBS)
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HDFs in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
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Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1%, 0.5%, 1%) and a vehicle control (sterile water).
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Incubation: Incubate the cells for 24 hours.
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RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target clock genes and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.
Protocol 2: Analysis of Clock Protein Expression using Western Blot
Objective: To determine the effect of this compound on the protein levels of CLOCK, BMAL1, and PER1.
Materials:
-
Treated cells from Protocol 1 (or a parallel experiment)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against CLOCK, BMAL1, PER1, and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and apply the chemiluminescent substrate.
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Imaging: Capture the chemiluminescent signal using an imaging system.
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Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 3: Luciferase Reporter Assay for Circadian Rhythm Analysis
Objective: To assess the effect of this compound on the amplitude and period of circadian rhythms in a cell-based model.
Materials:
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U2OS cell line stably expressing a PER2 promoter-driven luciferase reporter (PER2::Luc)
-
35 mm cell culture dishes
-
Recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS and 0.1 mM luciferin)
-
This compound
-
Luminometer or a device capable of long-term bioluminescence recording
Procedure:
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Cell Seeding: Plate the PER2::Luc U2OS cells in 35 mm dishes.
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Synchronization: Once confluent, synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
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Treatment and Recording: After synchronization, replace the medium with the recording medium containing this compound at the desired concentration or a vehicle control.
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Bioluminescence Monitoring: Immediately place the dishes in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm. Compare these parameters between the this compound-treated and control cells.
Conclusion
This compound is a promising tool for researchers studying the molecular mechanisms of the circadian clock. Its ability to modulate the expression of core clock genes makes it a valuable compound for investigating the intricate feedback loops that govern circadian rhythms. The protocols provided here offer a starting point for characterizing the effects of this compound in various cellular models. Further research into its precise mechanism of action will undoubtedly open up new avenues for its application in both basic research and the development of novel therapeutics for circadian rhythm-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Tetrapeptide-26
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with Tetrapeptide-26 in aqueous solutions. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Section 1: this compound Properties and Solubility Profile
This compound is a synthetic peptide composed of four amino acids: glutamine, leucine, proline, and serine.[1][2][3] It is designed to modulate the skin's circadian clock system by enhancing the expression of core clock genes.[4][5] While it is generally considered to have good water solubility due to its polar amino acids, issues can arise depending on concentration, purity, and the specific experimental conditions.
| Property | Data | Reference |
| Sequence | Ser-Pro-Leu-Gln-NH2 | |
| Amino Acid Composition | Serine (Ser), Proline (Pro), Leucine (Leu), Glutamine (Gln) | |
| Molecular Weight | ~442.51 g/mol | |
| Calculated Net Charge | At neutral pH (pH 7), the N-terminal amine provides a +1 charge, making the peptide slightly basic. | |
| General Solubility | Generally soluble in water. Hydrophobic residues like Leucine may contribute to aggregation at high concentrations. |
Section 2: Troubleshooting Guide for this compound Solubility
This section addresses the most frequently encountered solubility problems in a direct question-and-answer format.
Q1: My lyophilized this compound powder is not dissolving in sterile water. What are my first steps?
A1: Improper handling and initial reconstitution techniques are common sources of error. Before attempting more complex solvent systems, follow this initial workflow. It is crucial to test the solubility on a small portion of the peptide first to avoid wasting the entire sample.
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Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
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Pellet: Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the powder is at the bottom.
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Solvent Addition: Add your primary solvent, preferably sterile, oxygen-free water or buffer, to the vial.
-
Mixing: Gently vortex or agitate the solution. Avoid vigorous shaking, which can promote aggregation. A clear solution indicates successful dissolution.
Q2: Water alone was not sufficient and the solution is cloudy. What is the next recommended solvent?
A2: Since this compound has a net positive charge (is basic), adjusting the pH to be more acidic will increase its solubility. If sterile water fails, the next step is to use a dilute aqueous acid solution.
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Recommended Solvent: Try dissolving the peptide in a 10% acetic acid solution and then dilute with water to the desired final concentration. Alternatively, a buffer with a pH below the peptide's isoelectric point (pI) can be effective.
Q3: The peptide still shows poor solubility, or sonication is required to get it into solution. What does this indicate?
A3: This suggests that peptide aggregation is occurring, likely driven by hydrophobic interactions between Leucine residues in different peptide chains. Aggregation can significantly reduce solubility.
-
Action: Brief sonication can help break up aggregates. Use short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating, which could degrade the peptide. If the solution remains cloudy, an organic co-solvent will be necessary.
Q4: How should I correctly use an organic co-solvent like DMSO for this compound?
A4: For highly hydrophobic or aggregation-prone peptides, dissolving them first in a minimal amount of an organic solvent and then diluting into an aqueous buffer is a standard technique.
-
Procedure: Dissolve the peptide in a small volume of 100% Dimethyl Sulfoxide (DMSO). Once fully dissolved, slowly add this stock solution dropwise into your stirring aqueous buffer to the desired final concentration.
-
Caution: The final concentration of DMSO should be kept low, as it can be toxic to cells. For most cell-based assays, a final concentration of <0.5% DMSO is recommended.
Q5: My peptide dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What went wrong?
A5: This is a common issue that occurs when the peptide's solubility limit in the final aqueous solution is exceeded.
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Solution:
-
Reduce Final Concentration: The target concentration in the aqueous buffer may be too high. You may need to lyophilize the peptide to remove the solvent and start over, aiming for a lower final concentration.
-
Optimize Dilution: Ensure the aqueous buffer is being stirred vigorously while you add the DMSO stock solution very slowly (drop-by-drop). This helps prevent localized high concentrations that can trigger precipitation.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization in Aqueous Acid
This protocol is for peptides that do not dissolve in neutral water but are predicted to be soluble in an acidic environment.
-
Prepare a 10% (v/v) acetic acid solution in sterile, purified water.
-
Following the initial handling steps (warming, centrifugation), add a small volume of the 10% acetic acid solution to the lyophilized peptide to create a concentrated stock.
-
Ensure complete dissolution by gentle vortexing.
-
Dilute this stock solution to the final desired concentration using your target aqueous buffer (e.g., PBS).
-
Verify the pH of the final solution and adjust if necessary for your experiment.
Protocol 2: Solubilization Using an Organic Co-solvent (DMSO)
This protocol is for peptides that exhibit significant hydrophobicity or aggregation and fail to dissolve in aqueous solutions.
-
Following initial handling, add a minimal volume of 100% DMSO to the lyophilized peptide to create a high-concentration stock (e.g., 10-20 mg/mL). Use sonication briefly if needed to fully dissolve the peptide in DMSO.
-
Place your target volume of aqueous buffer (e.g., PBS, cell culture media) on a magnetic stirrer and ensure it is stirring vigorously.
-
Using a pipette, add the DMSO stock solution drop-by-drop to the center of the vortex in the stirring buffer.
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Continuously observe the solution. If turbidity appears, you have exceeded the solubility limit.
-
Once dilution is complete, the solution should be clear. If used for cell culture, ensure the final DMSO concentration is non-toxic.
Section 4: Advanced Strategies for Formulation Development
Q6: I need to prepare a stable, high-concentration aqueous formulation of this compound. What excipients should I consider?
A6: For developing a robust formulation, especially for parenteral use, excipients are often required to enhance solubility and stability. The choice of excipient depends on the final application and desired concentration.
| Excipient Class | Examples | Mechanism of Action | Application Notes |
| Co-solvents | Propylene Glycol, Ethanol, Glycerol | Reduce the polarity of the aqueous solvent, increasing the solubility of hydrophobic molecules. | Useful for increasing achievable peptide concentrations. Must be evaluated for compatibility with the final application. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Form micelles that can encapsulate hydrophobic portions of the peptide, preventing aggregation and increasing solubility. | Commonly used in parenteral formulations. Effective at low concentrations. Can also improve peptide stability. |
| Complexing Agents | Cyclodextrins (e.g., Captisol®) | Form inclusion complexes where the hydrophobic peptide sequesters into the cyclodextrin's lipophilic cavity. | Can significantly improve solubility and stability but may require higher concentrations, which can have toxicity implications. |
Section 5: Mechanism of Action Signaling Pathway
This compound functions by positively influencing the cellular circadian rhythm. It upregulates the expression of key "clock genes" in skin keratinocytes, such as CLOCK, BMAL1, and PER1. This enhanced expression helps synchronize cellular defense mechanisms during the day (e.g., against UV damage) and repair processes at night.
References
How to prevent Tetrapeptide-26 degradation at room temperature.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tetrapeptide-26 at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
A1: this compound is a synthetic peptide composed of four amino acids: Serine, Proline, Leucine, and Glutamine, with the sequence Ser-Pro-Leu-Gln-NH2.[1] It is primarily used in the cosmetics industry for its skin-conditioning and anti-aging properties.[2][3] In research, it is investigated for its role in regulating circadian rhythms and cellular repair mechanisms.[4]
Q2: What are the primary causes of this compound degradation at room temperature?
A2: At room temperature, particularly in aqueous solutions, this compound is susceptible to chemical degradation. The primary degradation pathways are likely:
-
Deamidation: The glutamine (Gln) residue in the peptide sequence contains a side-chain amide group that can undergo hydrolysis to form glutamic acid.[1] This reaction is often accelerated at neutral to alkaline pH and higher temperatures.
-
Hydrolysis: The peptide bonds linking the amino acids can be cleaved by hydrolysis, especially at extreme pH values (highly acidic or alkaline). The Ser-Pro bond can also be susceptible to cleavage.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and clean place. For extended storage, it is recommended to keep it at -20°C. When in solution, it is advisable to store aliquots in tightly sealed vials and use them within a month, avoiding repeated freeze-thaw cycles.
Q4: How can I formulate this compound to improve its stability in solution at room temperature?
A4: Several formulation strategies can enhance the stability of this compound in aqueous solutions:
-
pH Optimization: Maintaining the pH of the solution in the slightly acidic range (e.g., pH 4-6) can help minimize the rate of glutamine deamidation.
-
Use of Stabilizing Excipients: The addition of polyols (such as mannitol or sorbitol), sugars (like sucrose or trehalose), or certain amino acids can help stabilize the peptide structure.
-
Lyophilization: For long-term storage, freeze-drying (lyophilization) the peptide to remove water is a highly effective method to prevent degradation reactions that require water. The lyophilized powder is significantly more stable at room temperature than a solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Loss of peptide activity or purity in my aqueous solution stored at room temperature.
| Possible Cause | Solution |
| Glutamine Deamidation | Deamidation of the C-terminal glutamine is a likely cause of degradation. This process is accelerated by neutral to alkaline pH. Recommendation: Adjust the pH of your solution to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer). |
| Peptide Bond Hydrolysis | The peptide backbone may be undergoing hydrolysis. Recommendation: Avoid extreme pH conditions. For short-term storage at room temperature, ensure the solution is buffered and protected from microbial contamination. For longer-term storage, lyophilize the peptide or store it frozen at -20°C or below. |
| Oxidation | While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time. Recommendation: Prepare solutions with degassed buffers and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. |
Problem 2: Inconsistent results in cell-based assays using this compound.
| Possible Cause | Solution |
| Peptide Degradation in Culture Media | Standard cell culture media often has a pH around 7.4, which can promote the deamidation of this compound over the course of the experiment. Recommendation: Prepare fresh stock solutions of the peptide in a slightly acidic buffer before diluting it into the cell culture medium immediately before use. Minimize the time the peptide is in the culture medium before the assay endpoint. |
| Adsorption to Labware | Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment. Recommendation: Use low-protein-binding microplates and pipette tips. Consider including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) in your buffers to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity and degradation of this compound.
1. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 215 nm (for the peptide bond)
- Column Temperature: 30°C
- Injection Volume: 20 µL
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 60 | | 30 | 95 | | 35 | 95 | | 36 | 5 | | 40 | 5 |
4. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A.
- To assess stability, incubate aliquots of the stock solution at room temperature.
- At specified time points (e.g., 0, 24, 48, 72 hours), inject the samples into the HPLC system.
5. Data Analysis:
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
- Calculate the percentage of remaining this compound at each time point to determine the degradation rate.
Visualizations
Caption: Primary degradation pathways of this compound at room temperature.
Caption: Experimental workflow for assessing this compound stability using HPLC.
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Tetrapeptide-26 Aggregation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting aggregation issues encountered with Tetrapeptide-26 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the likely cause?
A1: Cloudiness or precipitation in your this compound solution is a strong indicator of peptide aggregation. This phenomenon can be influenced by several factors including the buffer's pH, ionic strength, temperature, and the concentration of the peptide itself. Aggregation occurs when peptide molecules interact with each other and form larger, insoluble complexes.
Q2: How does the pH of my buffer affect this compound aggregation?
A2: The pH of the buffer plays a critical role in peptide solubility and aggregation. Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. The estimated isoelectric point (pI) of this compound (sequence: Gln-Leu-Pro-Ser) is approximately 5.5. Therefore, using buffers with a pH close to 5.5 is likely to increase the risk of aggregation. To minimize aggregation, it is recommended to work with buffers that have a pH at least 1-2 units away from the pI.
Q3: I am observing aggregation even when my buffer pH is far from the estimated pI. What other factors could be at play?
A3: Besides pH, other factors can significantly influence this compound aggregation:
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Ionic Strength: The salt concentration in your buffer can impact peptide stability. At very low ionic strengths, electrostatic interactions between peptide molecules can lead to aggregation. Conversely, very high salt concentrations can also promote aggregation through a "salting-out" effect. Optimizing the ionic strength, typically in the range of 50-150 mM, can help maintain peptide solubility.
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Temperature: Higher temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.[1][2] It is advisable to prepare and store this compound solutions at recommended temperatures, generally 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
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Peptide Concentration: The propensity for aggregation increases with higher peptide concentrations.[3][4] If you are observing aggregation, try working with a more dilute solution.
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Buffer Composition: The specific ions in your buffer can also have an effect. Some ions can stabilize peptides while others can be destabilizing (Hofmeister series). If you continue to experience issues, consider testing different buffer systems (e.g., phosphate, tris, acetate).
Q4: How can I visually represent the troubleshooting process for this compound aggregation?
A4: A logical workflow can help systematically address aggregation issues.
Data Presentation
Table 1: Influence of Buffer Parameters on this compound Aggregation
| Parameter | Condition | Expected Effect on Aggregation | Recommendation |
| pH | Close to pI (~5.5) | Increased | Adjust pH to be at least 1-2 units away from the pI. |
| Far from pI | Decreased | Maintain pH in a range where the peptide is charged and soluble. | |
| Ionic Strength | < 25 mM | May Increase | Increase ionic strength to 50-150 mM. |
| 50 - 150 mM | Optimal Solubility | Maintain ionic strength in this range. | |
| > 200 mM | May Increase (salting out) | Decrease ionic strength to the optimal range. | |
| Temperature | Elevated | Increased | Prepare and store solutions at 2-8°C (short-term) or ≤ -20°C (long-term). |
| Room Temperature | Moderate | Minimize time at room temperature. | |
| Refrigerated/Frozen | Decreased | Recommended for storage. | |
| Peptide Conc. | High | Increased | Work with the lowest feasible concentration. |
| Low | Decreased | Ideal for minimizing aggregation. |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
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Principle: DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius of the peptide can indicate aggregation.
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Methodology:
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Prepare this compound solutions in the desired buffers at the desired concentrations.
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Filter the samples through a 0.22 µm syringe filter into a clean cuvette to remove dust and other large particles.
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Place the cuvette in the DLS instrument.
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Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
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Allow the sample to equilibrate to the set temperature.
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Acquire data for a sufficient duration to obtain a stable correlation function.
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Analyze the data to determine the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh or a high PDI suggests the presence of aggregates.
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2. Size Exclusion Chromatography (SEC) for Quantifying Aggregates
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Principle: SEC separates molecules based on their size. Larger aggregates will elute earlier than the monomeric peptide.
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Methodology:
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Equilibrate an appropriate size exclusion column with the mobile phase (the buffer in which the peptide is dissolved).
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Prepare the this compound sample in the mobile phase.
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Inject a defined volume of the sample onto the column.
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Monitor the elution profile using UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
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The appearance of peaks eluting before the main monomer peak indicates the presence of soluble aggregates. The area under these peaks can be used to quantify the percentage of aggregation.
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3. Thioflavin T (ThT) Assay for Fibrillar Aggregates
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Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. This assay is useful for detecting the formation of β-sheet-rich aggregates.
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Methodology:
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Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate or Tris buffer).
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In a 96-well black plate, mix the this compound sample with the ThT working solution.
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Include a control well with only the buffer and ThT.
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Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
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An increase in fluorescence intensity in the presence of the peptide compared to the control indicates the formation of fibrillar aggregates.
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Visualization of Key Concepts
Mechanism of pH-dependent Aggregation
Experimental Workflow for Aggregation Analysis
References
Technical Support Center: Optimizing Tetrapeptide-26 for In-Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tetrapeptide-26 in in-vitro studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, bioactive peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[1] In the cosmetics industry, it is also known by the trade name Chronogen®.[1][2][3] Its primary function is as a skin conditioning agent with anti-aging properties.[4] The mechanism of action of this compound involves the activation of genes that regulate the skin's circadian rhythm, namely CLOCK, BMAL1, and PER1, in keratinocytes. By activating these genes, it is thought to enhance the skin's natural defense mechanisms against environmental stressors like UV radiation during the day and promote DNA repair processes at night.
2. What are the physical and chemical properties of this compound?
This compound is a synthetic peptide that is generally soluble in water due to its polar nature. It is stable under physiological conditions but can be susceptible to hydrolysis at extreme pH levels.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| INCI Name | This compound | |
| Amino Acid Sequence | Ser-Pro-Leu-Gln-NH2 | |
| Chemical Formula | C18H34N6O6 | |
| Molecular Weight | ~426.5 g/mol | |
| Appearance | White Powder | |
| Purity (typical) | >95% by HPLC | |
| Solubility | Generally soluble in water |
3. What are the recommended starting concentrations for in-vitro experiments with this compound?
While specific published data on the optimal in-vitro concentrations for this compound are limited, a general starting point can be inferred from studies on other cosmetic peptides. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and assay.
Data Presentation: Recommended Starting Concentrations for Cosmetic Peptides
| Concentration Range (for initial screening) | Rationale |
| 0.1 µM - 100 µM | This range is commonly used for in-vitro studies of bioactive peptides and is likely to encompass the effective concentration for this compound without inducing significant cytotoxicity. |
| 1 µg/mL - 100 µg/mL | An alternative way to express concentration, often seen in cosmetic ingredient testing. |
4. How should I prepare a stock solution of this compound?
For consistent results, it is crucial to properly prepare and store a stock solution of this compound.
Experimental Protocols: Stock Solution Preparation
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Weighing: Carefully weigh out the lyophilized this compound powder. As small quantities may not be visible, ensure accurate measurement.
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Solvent Selection: Given its polar nature, sterile, nuclease-free water is a suitable initial solvent. If solubility issues arise, a small amount of an organic solvent like DMSO can be used initially, followed by dilution in your cell culture medium.
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Reconstitution: Add the solvent to the vial of this compound to a desired stock concentration (e.g., 1 mM or 1 mg/mL). Gently vortex or sonicate to ensure complete dissolution. A clear solution indicates that the peptide is fully dissolved.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: this compound is not dissolving properly.
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Possible Cause: The peptide may have a high degree of hydrophobicity or may be aggregating.
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Solution:
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Try gentle warming or sonication to aid dissolution.
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If using an aqueous solvent, try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) to improve solubility.
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For highly hydrophobic peptides, dissolve in a minimal amount of DMSO before diluting with your aqueous buffer or cell culture medium.
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Issue 2: Inconsistent or no biological effect observed.
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Possible Cause: The concentration of this compound may be too low, or the peptide may have degraded.
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Solution:
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Perform a dose-response experiment with a wider range of concentrations.
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Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C) to prevent degradation from freeze-thaw cycles.
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Prepare fresh dilutions from the stock solution for each experiment.
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Issue 3: High levels of cell death or cytotoxicity observed.
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Possible Cause: The concentration of this compound may be too high, or the solvent used for reconstitution (e.g., DMSO) may be at a toxic concentration.
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Solution:
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Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 value of this compound for your cell line.
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If using a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).
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Include a vehicle control (medium with the same concentration of solvent) in your experiments.
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Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
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Cell Seeding: Seed cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle controls.
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Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Proliferation (CFSE) Assay
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
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Cell Labeling: Resuspend cells in PBS containing 5 µM CFSE and incubate for 10 minutes at 37°C.
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Quenching: Add an equal volume of complete medium to quench the staining.
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Washing: Wash the cells twice with complete medium.
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Seeding and Treatment: Seed the labeled cells in a multi-well plate and treat with different concentrations of this compound.
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Incubation: Incubate for a period that allows for several cell divisions (e.g., 3-5 days).
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Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: General experimental workflow for in-vitro studies of this compound.
References
- 1. This compound | Chronogen® | Cosmetic Ingredients Guide [ci.guide]
- 2. echemi.com [echemi.com]
- 3. Revitalize Your Skin with this compound: A Cutting-Edge Anti-Aging Marvel by BIOFDA - Buy this compound products, this compound manufacturers, buy this compound Product on Skincare peptides [polypeptideapi.com]
- 4. specialchem.com [specialchem.com]
Technical Support Center: Synthesis and Purification of Tetrapeptide-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Tetrapeptide-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its amino acid sequence?
A1: this compound is a synthetic peptide composed of four amino acids.[1][2][3] Its sequence is Ser-Pro-Leu-Gln-NH2.[4][5] It is also known by the trade name Chronogen®.
Q2: What is the primary method for synthesizing this compound?
A2: this compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support.
Q3: What are the most common impurities encountered during this compound synthesis?
A3: Common impurities include truncated sequences (peptides missing one or more amino acids), deletion sequences (resulting from incomplete coupling), and peptides with remaining protecting groups. Side reactions such as racemization, aspartimide formation, and diketopiperazine formation can also lead to impurities.
Q4: Which analytical techniques are recommended for assessing the purity of synthesized this compound?
A4: The most common methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) provides high-resolution separation and accurate mass identification. Quantitative Amino Acid Analysis (AAA) can be used to determine the net peptide content.
Q5: What is a typical net peptide content for a purified synthetic peptide like this compound?
A5: The net peptide content for purified peptides typically ranges from 70% to 90%. The gross weight of a lyophilized peptide powder also includes water and counterions (like trifluoroacetate, TFA).
Troubleshooting Guide: Synthesis
This guide addresses common issues encountered during the Solid-Phase Peptide Synthesis (SPPS) of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete deprotection of the Fmoc group. | - Use fresh, high-quality deprotection reagents (e.g., piperidine in DMF).- Increase deprotection time or use a stronger base like DBU, but be cautious as DBU can promote side reactions. |
| Poor coupling efficiency, especially with sterically hindered amino acids. | - Increase the excess of activated amino acid and coupling reagents.- Extend the coupling reaction time.- Consider using a more potent coupling agent. | |
| Peptide aggregation on the resin. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent.- Perform coupling at an elevated temperature.- Incorporate pseudoproline dipeptides to disrupt secondary structures. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling of an amino acid. | - Double couple the problematic amino acid.- Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to ensure completion. |
| Formation of Diketopiperazine (DKP) | The Ser-Pro sequence at the N-terminus is susceptible to cyclization and cleavage from the resin, especially after the deprotection of Proline. | - Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.- Minimize the time the N-terminal amine is free after deprotection before the next coupling step. |
| Racemization | The chiral center of an amino acid inverts during coupling. | - Use coupling reagents known to suppress racemization, such as those containing Oxyma Pure or Cl-HOBt.- Avoid over-activation of the amino acid. |
| Incomplete Cleavage from Resin | Insufficient cleavage time or inappropriate cleavage cocktail. | - Increase the cleavage time.- Ensure the correct scavengers are used in the cleavage cocktail to protect sensitive residues. |
Troubleshooting Guide: Purification
This guide focuses on challenges during the purification of this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The peptide is highly hydrophobic or is aggregating. | - Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile, DMSO) before diluting with the aqueous mobile phase.- For peptides that are insoluble at low pH, purification under basic conditions may be necessary. |
| Poor Resolution/Broad Peaks in HPLC | Inappropriate gradient or mobile phase. | - Optimize the HPLC gradient. Start with a broad scouting gradient to determine the elution profile, then use a shallower gradient around the elution point of the target peptide for better separation.- Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%) to improve peak shape. |
| Secondary interactions with the stationary phase. | - Use a column specifically designed for peptide separations.- The addition of TFA to the mobile phase helps to minimize these interactions. | |
| Co-elution of Impurities | Impurities have similar hydrophobicity to the target peptide. | - Adjust the gradient to be even shallower to improve separation.- Try a different stationary phase (e.g., a different pore size or carbon load).- Consider an orthogonal purification method, such as ion-exchange chromatography, if RP-HPLC is insufficient. |
| Low Recovery of Purified Peptide | The peptide is irreversibly binding to the column or is being lost during fraction collection and processing. | - Ensure the column is properly conditioned and not overloaded.- Minimize the number of purification runs by optimizing the loading amount.- Ensure complete lyophilization of the collected fractions. |
| Peptide Elutes in the Void Volume or with the Solvent Front | The sample is dissolved in a solvent that is stronger than the initial mobile phase conditions. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- If the peptide is very hydrophobic, ensure the initial percentage of the organic solvent in the gradient is low enough to allow for binding to the column. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
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Resin: 2-chlorotrityl chloride resin is recommended to minimize diketopiperazine formation.
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Amino Acids: Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH.
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Coupling Reagent: HBTU/HOBt or HATU in the presence of a tertiary base like DIPEA.
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Deprotection Reagent: 20% piperidine in DMF.
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Procedure:
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Resin Swelling: Swell the resin in DMF.
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First Amino Acid Loading: Attach Fmoc-Gln(Trt)-OH to the resin.
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Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
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Coupling: Couple the subsequent amino acids (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH) sequentially. After each coupling, wash the resin thoroughly.
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Final Deprotection: Remove the N-terminal Fmoc group.
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Cleavage and Deprotection
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Cleavage Cocktail: A common cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5).
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Procedure:
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Wash the peptide-resin with DCM and dry it.
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Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
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Dry the crude peptide under vacuum.
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Purification by Preparative RP-HPLC
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Procedure:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B diluted with Mobile Phase A).
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Inject the sample onto the equilibrated column.
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Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized based on analytical HPLC runs.
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Monitor the elution at a wavelength of 215 nm.
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Collect fractions corresponding to the main peak.
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Analyze the purity of the collected fractions by analytical HPLC and MS.
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Pool the pure fractions and lyophilize to obtain the final product.
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Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting decision tree for SPPS of this compound.
References
Addressing low bioactivity of synthetic Tetrapeptide-26.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the low bioactivity of synthetic Tetrapeptide-26. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Bioactivity of this compound
Low or inconsistent bioactivity of synthetic this compound can stem from various factors, from peptide quality and handling to experimental design. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: No Observable Effect or Lower-Than-Expected Activity
| Possible Cause | Troubleshooting Steps |
| Peptide Quality and Integrity | 1. Verify Peptide Identity and Purity: Request the Certificate of Analysis (CoA) from the supplier. Confirm the correct molecular weight via mass spectrometry and purity by HPLC (should be >95%).[1] 2. Check for Synthesis Byproducts: Inquire about potential truncations or deletions during solid-phase peptide synthesis (SPPS).[2][3] 3. Assess Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in peptide purification and can affect cell viability. Consider TFA removal or using a peptide salt with a different counter-ion if cellular assays are sensitive. |
| Peptide Solubility and Aggregation | 1. Follow Recommended Solubilization Protocol: this compound is generally water-soluble.[2] However, for initial solubilization of lyophilized powder, it is best to use a small amount of sterile, purified water or a buffer at neutral pH.[4] 2. Sonication: To aid dissolution and prevent aggregation, briefly sonicate the peptide solution. 3. Visual Inspection: A properly solubilized peptide solution should be clear. Cloudiness may indicate aggregation or incomplete dissolution. 4. Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to minimize degradation from repeated temperature changes. |
| Experimental Conditions | 1. Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal working concentration. 2. Cell Line and Passage Number: Ensure the cell line used is appropriate and has not undergone excessive passaging, which can alter cellular responses. 3. Serum in Media: Components in serum can sometimes bind to and sequester peptides, reducing their effective concentration. Consider reducing serum concentration or using serum-free media during peptide treatment, if compatible with your cells. 4. Incubation Time: The biological effects of this compound on clock gene expression may require a specific duration of treatment. Optimize the incubation time. |
| Assay-Specific Issues | 1. Inappropriate Assay: Ensure the chosen assay is suitable for detecting the expected biological activity of this compound (e.g., gene expression of CLOCK, BMAL1, PER1, or antioxidant capacity). 2. Control Peptides: Use a scrambled peptide (same amino acid composition, different sequence) as a negative control to ensure the observed effects are sequence-specific. |
Problem 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Preparation | 1. Freshly Prepare Working Solutions: Prepare working dilutions from a fresh aliquot of the stock solution for each experiment. 2. Consistent Solubilization: Use the exact same procedure for solubilizing the peptide each time. |
| Assay Conditions | 1. Standardize Cell Seeding Density: Ensure the same number of cells are plated for each experiment, as cell density can influence outcomes. 2. Consistent Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity. 3. Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent dosing of the peptide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide composed of glutamine, leucine, proline, and serine. Its primary mechanism involves modulating the skin's circadian rhythm by enhancing the expression of core clock genes, including CLOCK, BMAL1, and PER1. These genes are crucial for regulating cellular defense and repair mechanisms. It is also reported to have antioxidant properties and can aid in repairing UV-induced damage.
Q2: How should I store and handle lyophilized this compound and its stock solutions?
A2: For long-term storage, lyophilized this compound should be kept at -20°C or colder in a desiccated environment. Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Once in solution, it is recommended to aliquot the stock and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited, especially those containing certain amino acids, though this compound is relatively stable.
Q3: My this compound is difficult to dissolve. What can I do?
A3: While this compound is generally water-soluble, issues can arise. First, ensure you are using a high-purity solvent (e.g., sterile, nuclease-free water or a suitable buffer). If solubility remains an issue, you can try brief sonication. For peptides with hydrophobic tendencies, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by dilution in your aqueous experimental buffer. However, always check the compatibility of the solvent with your assay system.
Q4: Can aggregation of this compound affect its bioactivity?
A4: Yes, peptide aggregation can significantly reduce bioactivity by limiting the availability of the monomeric, active form of the peptide to interact with its target. Aggregation can be influenced by peptide concentration, pH, ionic strength of the solvent, and temperature. To minimize aggregation, follow proper solubilization protocols, use recommended storage conditions, and avoid repeated freeze-thaw cycles.
Q5: What are the best in vitro assays to confirm the bioactivity of my this compound?
A5: To confirm the bioactivity of this compound, you should focus on assays that measure its known biological functions. Recommended assays include:
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the clock genes CLOCK, BMAL1, and PER1 in cultured keratinocytes or other relevant skin cells after treatment with this compound.
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Antioxidant Capacity Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular antioxidant assays can be used to quantify its antioxidant properties.
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UV Damage Repair Assays: You can assess the peptide's ability to reduce the number of sunburn cells or measure the repair of UV-induced DNA damage (e.g., via comet assay) in cell culture models.
Data and Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Ser-Pro-Leu-Gln-NH2 | |
| Molecular Formula | C19H34N6O6 | |
| Molecular Weight | 442.51 Da | |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | |
| Solubility | Generally soluble in water | |
| Stability | Stable at physiological pH; susceptible to hydrolysis at extreme pH |
Experimental Protocol: Gene Expression Analysis of Clock Genes by qRT-PCR
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Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) in 6-well plates and grow to 70-80% confluency.
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Peptide Treatment: Prepare fresh working solutions of this compound in cell culture medium. Treat cells with a range of concentrations (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24 hours). Include a scrambled peptide control.
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RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform quantitative real-time PCR using SYBR Green or a probe-based assay with primers specific for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CLOCK | GCTTCAGAGGAACCAAGATGAA | TGGTCAGCCACATAGTAGAAGG |
| BMAL1 | CAGGTCTCATCAGATCCGGAAC | TCTTCCGGRCTGCTTTCATAGT |
| PER1 | GAAGAGGAAGATTGGACAGGCA | GGCATTGATGGCACTTGATGAC |
| GAPDH | AATCCCATCACCATCTTCCAGG | GAGCCCCAGCCTTCTCCAT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Visualizations
References
Avoiding contamination in Tetrapeptide-26 experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent, identify, and resolve contamination issues during experiments with Tetrapeptide-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[1] It is primarily used in cosmetic and biological research for its role in skin conditioning and regulating circadian rhythms by modulating the expression of core clock genes.[1][2][3][4] Key properties are summarized in the table below.
| Property | Description | Citations |
| Molecular Formula | C19H34N6O6 | |
| Molecular Weight | 442.51 Da | |
| Appearance | Lyophilized white powder. | |
| Solubility | Generally soluble in water. For hydrophobic batches, small amounts of dilute acetic acid may be required. | |
| Stability | Stable as a lyophilized powder at -20°C. In solution, it is susceptible to hydrolysis at extreme pH. |
Q2: What are the most common sources of contamination in this compound experiments?
A2: Contamination can arise from several sources during synthesis, handling, and experimental procedures. The primary categories are synthesis-related impurities, handling-induced contaminants, and biological contaminants. Lyophilized peptides can also become electrostatically charged and float, increasing the risk of cross-contamination.
Q3: How can I detect contamination in my this compound sample?
A3: The most common methods for detecting contamination are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis will show the purity of the peptide as a percentage of the main peak area, while MS can identify the molecular weights of impurities, helping to determine their nature (e.g., truncated sequences, modifications).
Q4: What is Trifluoroacetate (TFA) contamination and why is it a concern?
A4: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification (HPLC) of peptides. As a result, the final lyophilized peptide is often a TFA salt. Residual TFA can be problematic in cellular assays, as it has been shown to inhibit cell proliferation and can lead to inconsistent experimental results. If you observe erratic cell growth or death, TFA contamination could be a contributing factor.
Q5: How should I properly store this compound to ensure its stability?
A5: Proper storage is critical for maintaining peptide integrity. Lyophilized this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Once reconstituted in a solution, it should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
-
Possible Cause: Biological contamination (e.g., endotoxins, bacteria) or chemical contamination (e.g., residual TFA, solvent impurities).
-
Troubleshooting Steps:
-
Check for Endotoxins: Endotoxins (lipopolysaccharides) from gram-negative bacteria are a common source of contamination in peptide synthesis and can cause unwanted immune responses in cell cultures. Use an endotoxin detection kit to quantify levels in your peptide stock.
-
Verify Sterility: Culture a small aliquot of your peptide stock solution on a nutrient agar plate to check for bacterial or microbial growth.
-
Assess TFA Interference: To determine if TFA is affecting your assay, consider obtaining the peptide with a different counter-ion (e.g., acetate or HCl) or performing a counter-ion exchange.
-
Use High-Purity Solvents: Ensure all solvents and buffers used for reconstitution and dilution are sterile and of high purity (e.g., HPLC grade, cell culture grade).
-
Issue 2: Peptide Fails to Dissolve or Precipitates Out of Solution
-
Possible Cause: The peptide has formed aggregates, or the incorrect solvent is being used. While this compound is generally water-soluble, its properties can vary slightly between batches.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to gently break up aggregates. Avoid probe sonicators, which can heat the sample and cause degradation.
-
Adjust pH: If the peptide is still insoluble in sterile water, add a small amount (e.g., 10%) of dilute aqueous acetic acid.
-
Use Organic Solvents: For highly hydrophobic peptides, a small amount of a chaotropic agent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer. Note: Always check the tolerance of your experimental system to any organic solvents.
-
Protocol: Always add buffer salts after the peptide is fully dissolved, as salts can promote aggregation.
-
Issue 3: HPLC Analysis Shows Multiple Peaks, Indicating Impurities
-
Possible Cause: Impurities from the synthesis process or degradation of the peptide.
-
Troubleshooting Steps:
-
Identify Impurities with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the impurity peaks. This is crucial for identifying the type of contamination.
-
Consult the Table of Common Impurities: Compare the mass differences between your main peak and impurity peaks with the table below to identify likely modifications.
-
Contact the Supplier: If you receive a peptide batch with purity lower than specified, contact the manufacturer. They may be able to provide a new batch or suggest purification methods.
-
Consider Re-purification: If necessary, the peptide can be re-purified using preparative HPLC.
-
Table of Common Synthesis-Related and Degradation Impurities
| Impurity Type | Description | Mass Difference from Expected MW | Potential Cause | Citations |
| Deletion Sequence | Peptide missing one amino acid. | Varies (loss of one residue's mass) | Incomplete coupling or deprotection during SPPS. | |
| Truncated Sequence | Peptide synthesis terminated prematurely. | Varies (shorter than expected) | Incomplete synthesis steps. | |
| Oxidation | Addition of one or more oxygen atoms (common for Met, Trp, Cys). | +16 Da, +32 Da, etc. | Exposure to air/oxidizing agents. This compound does not contain these residues. | |
| Deamidation | Conversion of Gln to glutamic acid. | +1 Da | Occurs in solution, especially at neutral or basic pH. | |
| Pyroglutamate Formation | N-terminal Gln or Glu cyclizes. | -17 Da (loss of NH3) | Acidic conditions during cleavage or storage. | |
| TFA Adduct | Adduct formation with trifluoroacetic acid from purification. | +114 Da | Residual TFA from HPLC purification. |
Experimental Protocols & Visualizations
Protocol 1: Aseptic Reconstitution of this compound
This protocol describes the steps to dissolve lyophilized this compound for use in cell culture experiments.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes before opening. This prevents condensation from forming inside the vial.
-
Sterile Workspace: Perform all subsequent steps in a laminar flow hood or sterile biological safety cabinet.
-
Solvent Preparation: Use sterile, nuclease-free water or a sterile buffer (pH 5-7) for reconstitution.
-
Reconstitution:
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Using a sterile pipette, add the solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. If solubility is an issue, refer to the troubleshooting guide above.
-
-
Sterile Filtration: Filter the reconstituted peptide solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C.
Diagram 1: General Workflow for a this compound Cell-Based Assay
Caption: Experimental workflow for cell-based assays with this compound.
Diagram 2: Common Sources of Peptide Contamination
Caption: Overview of potential contamination sources in peptide experiments.
Diagram 3: this compound Mechanism of Action on Clock Genes
Caption: this compound enhances expression of core clock genes.
References
Light sensitivity and degradation of Tetrapeptide-26 solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stability, and potential light-induced degradation of Tetrapeptide-26 solutions. As specific public data on the photosensitivity of this compound is limited, this guide is based on established principles of peptide chemistry and forced degradation studies. It is crucial to perform specific stability studies for your unique formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, peptides, in general, should be considered potentially light-sensitive.[1][2] Exposure to light, particularly UV and high-energy visible light, can lead to the degradation of peptides.[3][4] It is strongly recommended to protect this compound solutions from light during storage and handling to minimize potential degradation.[1]
Q2: What are the potential consequences of exposing this compound solutions to light?
Exposure to light can initiate photochemical reactions, leading to a loss of peptide purity and potency. Potential degradation pathways for peptides include oxidation, hydrolysis, and fragmentation of the peptide backbone or modification of amino acid side chains. For instance, amino acids like Tryptophan, Tyrosine, Phenylalanine, Histidine, and Cysteine are particularly susceptible to photodegradation. The amino acid sequence of this compound is Ser-Pro-Leu-Gln-NH₂. While this sequence does not contain the most highly photoreactive amino acids, prolonged or intense light exposure could still lead to degradation.
Q3: How should I store my this compound solutions to minimize light-induced degradation?
To ensure the stability of your this compound solutions, follow these storage guidelines:
-
Use amber or opaque vials: These vials will block a significant portion of ambient light.
-
Store in the dark: Place vials in a light-proof container or a dark cabinet. For long-term storage, a freezer at -20°C or -80°C is recommended.
-
Aliquot solutions: To avoid repeated exposure of the entire stock solution to light and freeze-thaw cycles, it is best practice to prepare single-use aliquots.
-
Minimize exposure during handling: When working with the solution, try to minimize the duration of exposure to ambient light. Work in a shaded area or use aluminum foil to cover the container.
Q4: I accidentally left my this compound solution on the benchtop under ambient light for a few hours. Is it still usable?
The extent of degradation will depend on the intensity and duration of the light exposure, as well as the solution's formulation. A few hours of ambient light exposure may not cause significant degradation, but it is not ideal. For critical experiments, it is recommended to qualify the solution's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If a purity assessment is not possible, consider preparing a fresh solution from lyophilized powder.
Q5: What analytical methods can I use to assess the stability of this compound after light exposure?
Several analytical techniques can be employed to evaluate the purity and identify potential degradation products of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing peptide purity and quantifying degradation products. A stability-indicating HPLC method should be developed to separate the intact peptide from any potential degradants.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weights of degradation products, which can help in elucidating degradation pathways.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of the peptide, which may indicate conformational instability or degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to light exposure. | 1. Prepare a fresh solution of this compound from lyophilized powder, ensuring minimal light exposure during preparation and storage. 2. Re-run the experiment with the fresh solution. 3. If the issue persists, consider other experimental variables. |
| Appearance of new peaks in the HPLC chromatogram of the this compound solution. | Formation of degradation products. | 1. Protect the solution from light at all times. 2. If possible, identify the degradation products using Mass Spectrometry (MS) to understand the degradation pathway. 3. Optimize storage and handling procedures to prevent further degradation. |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation or aggregation of the peptide. | 1. Discard the solution. 2. Prepare a fresh solution following best practices for handling and storage. 3. Consider filtering the solution through a 0.22 µm filter after preparation to remove any initial aggregates. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the light sensitivity of a this compound solution.
Objective: To determine the stability of this compound solution under controlled light exposure.
Materials:
-
This compound solution (in a relevant buffer)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (providing controlled UV and visible light, as per ICH Q1B guidelines)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional)
-
pH meter
-
Calibrated pipettes and other standard laboratory equipment
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired buffer.
-
Divide the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials (as dark controls).
-
Tightly cap all vials.
-
-
Light Exposure:
-
Place the clear vials in a photostability chamber. The ICH Q1B guideline suggests a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Place the amber vials (dark controls) in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from both the exposed and dark control samples.
-
-
Analysis:
-
Analyze the samples immediately by HPLC to determine the purity of this compound.
-
Quantify the peak area of the intact this compound and any new peaks that appear.
-
(Optional) Analyze the samples by LC-MS to identify the molecular weights of the degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following tables:
Table 1: Purity of this compound Solution Under Light Exposure and Dark Conditions
| Time (hours) | Purity (%) - Light Exposed | Purity (%) - Dark Control |
| 0 | 99.5 | 99.5 |
| 4 | 95.2 | 99.4 |
| 8 | 88.7 | 99.3 |
| 12 | 81.5 | 99.2 |
| 24 | 70.3 | 99.1 |
| (Note: Data is for illustrative purposes only and does not represent actual experimental results for this compound.) |
Table 2: Formation of Degradation Products in Light-Exposed this compound Solution
| Time (hours) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | 0.5 | 0.0 | 0.5 |
| 4 | 3.1 | 1.7 | 4.8 |
| 8 | 7.5 | 3.8 | 11.3 |
| 12 | 12.6 | 5.9 | 18.5 |
| 24 | 20.1 | 9.6 | 29.7 |
| (Note: Data is for illustrative purposes only and does not represent actual experimental results for this compound.) |
Visualizations
Caption: Experimental workflow for a forced photodegradation study.
References
Validation & Comparative
A Comparative Analysis of Tetrapeptide-26 and Tripeptide-32 Efficacy in Skin Care
For Immediate Release
[City, State] – November 27, 2025 – In the rapidly evolving landscape of cosmetic science, Tetrapeptide-26 and Tripeptide-32 have emerged as prominent bioactive peptides in anti-aging formulations. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Tripeptide-32 are synthetic peptides designed to influence the skin's natural processes to combat signs of aging. Their primary mechanisms converge on the regulation of circadian rhythm genes, which are crucial for cellular repair and defense. Tripeptide-32 has demonstrated quantifiable effects in stimulating fibroblasts and reducing hyperpigmentation. This compound is noted for its broader influence on core clock genes, including BMAL1, and its antioxidant properties. A direct comparative study with quantitative data remains to be published in peer-reviewed literature. This guide synthesizes the available information to facilitate an evidence-based evaluation of their respective efficacies.
Data Presentation: A Quantitative Comparison
While direct comparative studies are not yet available, the following table summarizes the existing quantitative data for each peptide based on separate research findings.
| Efficacy Parameter | This compound | Tripeptide-32 |
| Fibroblast Stimulation | Data not available in searched literature. | Reported to stimulate fibroblasts up to 47% more effectively than previous peptides.[1] |
| Hyperpigmentation Reduction | Data not available in searched literature. | Clinical studies demonstrate a 38% reduction in hyperpigmentation after 8 weeks of regular application.[1] |
| Collagen Synthesis | Data not available in searched literature. | In vitro testing has shown it boosts the skin's natural collagen production.[2] |
| Gene Expression Modulation | Boosts the expression of clock genes CLOCK, BMAL1, and PER1.[3] | Activates clock genes CLOCK and PER1.[4] |
Mechanism of Action: Regulating the Cellular Clock
The efficacy of both peptides is rooted in their ability to modulate the skin's circadian rhythm, a fundamental biological process that governs cellular repair and protection cycles.
Tripeptide-32: Synchronizing Nightly Repair
Tripeptide-32 is a synthetic peptide that helps to regulate the skin's natural circadian rhythm and enhance nighttime skin repair. It functions by activating the CLOCK and PER1 genes in keratinocytes. This activation triggers a cascade of proteins responsible for repairing damaged DNA, thereby improving cell viability and longevity and providing defense against environmental stressors. By optimizing the skin's rhythm of repair, Tripeptide-32 supports the natural renewal of new cells and boosts collagen production.
This compound: A Broader Influence on the Core Clock
This compound, a synthetic peptide composed of glutamine, leucine, proline, and serine, also targets the skin's circadian rhythm. Its mechanism involves boosting the expression of the clock genes CLOCK, BMAL1, and PER1. The enhanced expression of BMAL1 is noteworthy, as it forms a heterodimer with the CLOCK protein. This complex is a core component of the molecular clock machinery, suggesting that this compound may have a more comprehensive effect on regulating the circadian cycle. Additionally, some studies indicate that tetrapeptides can possess antioxidant properties by scavenging free radicals.
References
A Comparative Guide to Clock-Modulating Peptides: Tetrapeptide-26 in Focus
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of the circadian clock governs a wide array of physiological processes, and its dysregulation is implicated in various pathologies, including skin aging. In the quest for interventions that can modulate this internal timing system, clock-modulating peptides have emerged as a promising frontier. This guide provides a comparative analysis of Tetrapeptide-26, a notable clock-modulating peptide, and other peptides with similar functionalities, supported by available data and experimental context.
Unveiling the Mechanisms: this compound and its Counterparts
This compound, also known by its trade name Chronogen™, is a synthetic peptide composed of four amino acids: glutamine, leucine, proline, and serine.[1] Its primary mechanism of action lies in its ability to modulate the expression of core clock genes.[2][3] In contrast, another well-known clock-modulating peptide, Tripeptide-32 (Chronolux®), also influences the expression of key clock genes.
While both peptides aim to optimize the skin's natural repair and defense cycles, a key differentiator lies in their specific targets within the clock gene machinery. This compound is reported to boost the expression of CLOCK, BMAL1, and PER1 genes.[4] Tripeptide-32, on the other hand, is primarily associated with the activation of CLOCK and PER1 genes.[] Notably, it has been qualitatively described that this compound enhances the expression of BMAL1 more effectively than Tripeptide-32, a critical factor as BMAL1 forms a heterodimer with CLOCK to initiate the transcription of other clock genes.
Performance Insights: A Comparative Table
| Feature | This compound (Chronogen™) | Tripeptide-32 (Chronolux®) | Other Clock-Modulating Peptides |
| Amino Acid Sequence | Gln-Leu-Pro-Ser | Pro-Ser-Thr | Varies |
| Target Clock Genes | CLOCK, BMAL1, PER1 | CLOCK, PER1 | e.g., CRY1, CRY2 (targeted by small molecules like KL101 and TH301) |
| Reported Functions | - Boosts expression of core clock genes- Enhances skin's natural defense and repair- Protects against UV damage | - Activates genes for cellular repair- Promotes hydration | - Modulate the period of the circadian clock (e.g., KL101, TH301) |
| Key Differentiator | Reported to enhance the expression of BMAL1 in addition to CLOCK and PER1. | Focuses on the activation of CLOCK and PER1. | Target different components of the clock machinery. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in keratinocytes.
Signaling Pathway of Tripeptide-32
Caption: Signaling pathway of Tripeptide-32 in keratinocytes.
Experimental Workflow for Assessing Peptide Effects on Clock Gene Expression
Caption: General experimental workflow for gene expression analysis.
Detailed Experimental Protocols
While specific protocols for testing this compound are proprietary, a general methodology for assessing the effect of cosmetic peptides on gene expression in human keratinocytes can be outlined as follows. This protocol is a composite based on standard molecular biology techniques.
Objective: To quantify the change in mRNA expression of clock genes (CLOCK, BMAL1, PER1) in human keratinocytes following treatment with a test peptide.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Keratinocyte growth medium
-
Test peptide (e.g., this compound) and control peptide/vehicle
-
Multi-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix
-
Primers specific for human CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Seeding:
-
Culture human keratinocytes in appropriate growth medium at 37°C and 5% CO₂.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
-
Peptide Treatment:
-
Prepare stock solutions of the test peptide and control(s) in a suitable solvent.
-
Dilute the peptides to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test peptides or controls.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
RNA Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target genes (CLOCK, BMAL1, PER1) and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in gene expression relative to the control group using the ΔΔCt method. The results are typically expressed as fold change.
-
Conclusion
This compound represents a targeted approach to modulating the skin's circadian rhythm by influencing the expression of the core clock genes CLOCK, BMAL1, and PER1. Its potential to enhance BMAL1 expression may offer a broader impact on the clock's transcriptional output compared to peptides like Tripeptide-32, which primarily target CLOCK and PER1. However, the lack of publicly available, direct comparative quantitative data underscores the need for further independent research to fully elucidate the relative potencies and specific benefits of these and other emerging clock-modulating peptides. The experimental framework provided here offers a basis for such comparative studies, which will be crucial for advancing the development of chronocosmetics and other therapeutic applications targeting the circadian clock.
References
Tetrapeptide-26: A Comparative Analysis of its Impact on Circadian Gene Expression
A detailed examination of Tetrapeptide-26's role in modulating key circadian rhythm genes, with a comparative look at the alternative peptide, Tripeptide-32. This guide provides an objective overview supported by available data and outlines the experimental methodologies for validating these effects.
In the realm of cellular aging and skin science, the regulation of circadian rhythms has emerged as a critical target for therapeutic and cosmetic interventions. The skin, our primary interface with the external environment, possesses its own intrinsic clock that governs cellular processes such as DNA repair and defense against environmental stressors. This compound, a synthetic peptide, has garnered attention for its purported ability to positively influence the expression of key "clock genes." This guide delves into the effects of this compound on gene expression, presents a comparison with the related peptide Tripeptide-32, and provides detailed experimental protocols for researchers to validate these findings.
Mechanism of Action: Synchronizing the Cellular Clock
This compound, a sequence of the amino acids Serine-Proline-Leucine-Glutamine, is designed to enhance the expression of core circadian rhythm genes.[1] These genes, including CLOCK (Circadian Locomotor Output Cycles Kaput), BMAL1 (Brain and Muscle ARNT-Like 1), and PER1 (Period Circadian Regulator 1), form the molecular machinery that drives the daily oscillations of cellular functions.[1][2] By boosting the expression of these genes, this compound is believed to reinforce the skin's natural defense and repair mechanisms, which can be desynchronized by factors such as UV radiation.[2]
Comparative Analysis: this compound vs. Tripeptide-32
A relevant alternative for comparison is Tripeptide-32, another synthetic peptide known to influence circadian rhythm genes. While both peptides aim to modulate the cellular clock, their specific targets and the extent of their effects may differ.
| Feature | This compound | Tripeptide-32 |
| Primary Gene Targets | CLOCK, BMAL1, PER1[1] | PER1 |
| Key Differentiator | Reported to enhance the expression of BMAL1 in addition to other clock genes. | Primarily targets the PER1 gene. |
| Reported Benefits | Reinforces cellular defense, enhances DNA repair, protects against UV damage. | Supports the skin's natural renewal processes and repair. |
Experimental Protocols
To validate the effects of this compound and its alternatives on gene expression, the following experimental protocols can be employed.
Cell Culture and Treatment
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT) or primary human dermal fibroblasts.
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM for fibroblasts, keratinocyte-specific medium for keratinocytes) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells should be seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of this compound or the comparator peptide (e.g., Tripeptide-32). A vehicle control (the solvent used to dissolve the peptides) must be included. Treatment duration can vary, for example, 24 to 48 hours, to assess the temporal effects on gene expression.
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is to be extracted from the treated and control cells using a commercially available RNA isolation kit following the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed via gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the change in expression of specific genes.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, forward and reverse primers specific for the target genes (CLOCK, BMAL1, PER1), and the synthesized cDNA. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control for normalization.
-
Thermal Cycling: The qPCR is performed in a real-time PCR thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: The relative quantification of gene expression can be calculated using the 2-ΔΔCt method. This will determine the fold change in the target gene expression in peptide-treated cells compared to the vehicle-treated control cells.
RNA Sequencing (RNA-seq) (Optional for broader analysis)
For a more comprehensive, unbiased analysis of the entire transcriptome, RNA-seq can be performed.
-
Library Preparation: RNA-seq libraries are constructed from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are then sequenced on a next-generation sequencing platform.
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, mapping the reads to a reference genome, and quantifying the expression levels of all genes. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated upon peptide treatment.
Visualizing the Pathways and Workflows
To better understand the conceptual framework, the following diagrams illustrate the signaling pathway and experimental workflow.
References
Comparative Analysis of Tetrapeptide-26 and Small Molecule Clock Modulators in Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of the circadian clock, the body's internal timekeeper, is a burgeoning area of research with profound implications for health and disease. Modulating this internal clock holds therapeutic promise for a range of conditions, from sleep disorders and metabolic diseases to cancer. This guide provides a comparative analysis of two distinct classes of circadian modulators: the cosmetic peptide Tetrapeptide-26 and a range of scientifically investigated small molecule clock modulators. While both are reported to influence the molecular clock, the depth of scientific validation and available quantitative data differ significantly.
At a Glance: Key Differences
| Feature | This compound (Chronogen®) | Small Molecule Clock Modulators |
| Primary Application | Cosmetic ingredient for anti-aging and skin repair. | Research tools and potential therapeutics for various diseases. |
| Mechanism of Action | Reported to activate the expression of core clock genes (CLOCK, BMAL1, PER1) in keratinocytes.[1] | Directly bind to and modulate the activity of core clock proteins (e.g., CRYs, PERs, REV-ERBs, RORs) or related kinases.[2] |
| Quantitative Data | Limited publicly available quantitative data on gene expression fold-change, dose-response, or effects on circadian parameters (period, phase, amplitude). | Extensive peer-reviewed data available, including IC50/EC50 values, crystal structures of protein-ligand complexes, and quantified effects on circadian period, phase, and amplitude. |
| Target Specificity | Broadly claimed to upregulate multiple clock genes; specific molecular target and upstream signaling pathway are not well-defined in scientific literature. | Often highly specific for a particular clock protein or kinase, allowing for precise interrogation of the circadian circuitry. |
| In Vivo Data | Primarily in the context of skincare and protection against UV damage. | Numerous in vivo studies in animal models demonstrating effects on physiology, behavior, and disease treatment. |
In-Depth Analysis
This compound: A Cosmetic Approach to Circadian Rhythm
This compound, commercially known as Chronogen®, is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln-NH2.[1] It is marketed as an anti-aging ingredient that works by enhancing the expression of the core clock genes CLOCK, BMAL1, and PER1 in skin cells (keratinocytes).[1] The proposed benefit is to reinforce the skin's natural defense and repair mechanisms, which are under circadian control.[1]
Despite these claims, there is a notable absence of publicly accessible, peer-reviewed scientific literature providing detailed quantitative data on the performance of this compound. Key missing information includes:
-
Dose-dependent effects: The optimal concentration range for this compound and how varying concentrations impact the expression of clock genes.
-
Quantitative gene expression: The precise fold-change in CLOCK, BMAL1, and PER1 mRNA or protein levels following treatment.
-
Effects on circadian oscillations: Data from robust assays, such as luciferase reporter assays, to demonstrate the impact of this compound on the period, phase, and amplitude of circadian rhythms.
-
Upstream signaling pathway: The specific receptor or cellular uptake mechanism through which this compound initiates its effects on gene expression.
Without this fundamental scientific data, a direct and objective performance comparison with well-characterized small molecule modulators is challenging.
Small Molecule Clock Modulators: Precision Tools for Research and Therapeutics
In contrast to this compound, small molecule clock modulators represent a diverse and extensively studied class of compounds. These molecules are typically identified through high-throughput screening and have been instrumental in dissecting the molecular gears of the circadian clock. They offer a high degree of specificity and have demonstrated significant therapeutic potential in preclinical studies.
Examples of Small Molecule Clock Modulators and Their Performance:
| Small Molecule | Target | Mechanism of Action | Reported Effects |
| KL001 | Cryptochromes (CRY1/CRY2) | Stabilizes CRY proteins by preventing their ubiquitin-dependent degradation. | Lengthens the circadian period in a dose-dependent manner; inhibits glucagon-induced gluconeogenesis in hepatocytes. |
| SR9009 / SR9011 | REV-ERBα / REV-ERBβ | Synthetic agonists of the nuclear receptors REV-ERBα and REV-ERBβ. | Alter circadian behavior and gene expression patterns in the hypothalamus and peripheral tissues; increase energy expenditure, leading to weight loss in animal models. |
| KS15 | Cryptochromes (CRY1/CRY2) | Inhibits the repressive function of CRYs on the CLOCK:BMAL1 complex. | Activates E-box mediated transcription and attenuates the amplitude of circadian oscillations without affecting the period length. |
Signaling Pathways
The signaling pathways for this compound and small molecule clock modulators are fundamentally different, reflecting their distinct mechanisms of action.
Experimental Protocols
A cornerstone technique for assessing the impact of a compound on the circadian clock is the luciferase reporter assay . This method allows for real-time, longitudinal monitoring of clock gene expression in living cells.
Objective: To quantify the effect of a test compound (e.g., this compound or a small molecule modulator) on the period, phase, and amplitude of a core clock gene's expression rhythm.
Materials:
-
Human or mouse cells (e.g., U2OS, NIH3T3) stably expressing a luciferase reporter construct (e.g., Bmal1-luc or Per2-luc).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compound stock solution.
-
Synchronization agent (e.g., dexamethasone or forskolin).
-
Luminometer or other instrument capable of long-term bioluminescence recording.
Procedure:
-
Cell Culture: Plate the reporter cells in a multi-well plate and grow to confluency.
-
Synchronization: Replace the medium with a synchronization medium containing dexamethasone (e.g., 100 nM) or forskolin (e.g., 10 µM) and incubate for 2 hours. This aligns the circadian clocks of the individual cells.
-
Treatment: Remove the synchronization medium and replace it with a recording medium containing the test compound at various concentrations. Include a vehicle control group.
-
Bioluminescence Recording: Place the plate in a luminometer and record the bioluminescence from each well at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: Analyze the resulting time-series data using circadian analysis software to determine the period, phase, and amplitude of the bioluminescent rhythm for each treatment condition.
References
A Comparative Guide to the Efficacy of Tetrapeptide-26 and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a framework for comparing the antioxidant efficacy of Tetrapeptide-26 against other common antioxidants. While direct comparative quantitative data for this compound is not currently available in public literature, this document offers detailed experimental protocols for key antioxidant assays and visualizes the primary signaling pathways involved in cellular oxidative stress. This information is intended to equip researchers with the necessary methodologies to conduct their own comparative studies.
Introduction to this compound
This compound is a synthetic peptide composed of four amino acids: glutamine, leucine, proline, and serine.[1][2] Primarily utilized in cosmetic and dermatological applications, its main functions are associated with skin conditioning and anti-aging properties.[1][2] It is designed to boost the expression of "clock genes" (CLOCK, BMAL1, PER1) which are involved in regulating the skin's circadian rhythms and natural defense and repair mechanisms, particularly in response to UV damage.[1] While the broader category of bioactive peptides is known to possess antioxidant capabilities, often through free-radical scavenging, specific quantitative data on the antioxidant capacity of this compound is not extensively documented in publicly accessible scientific literature.
Framework for Comparative Efficacy Data
To objectively assess the antioxidant potential of this compound relative to other well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Glutathione, a series of standardized in vitro and cell-based assays should be performed. The following tables are presented as templates for organizing and presenting the quantitative data obtained from such studies.
Table 1: In Vitro Antioxidant Capacity
| Antioxidant | Assay | IC50 / ORAC Value (µM) | Trolox Equivalents (TE) |
| This compound | DPPH | Data to be determined | Data to be determined |
| ABTS | Data to be determined | Data to be determined | |
| ORAC | Data to be determined | Data to be determined | |
| Ascorbic Acid | DPPH | Reference Value | Reference Value |
| ABTS | Reference Value | Reference Value | |
| ORAC | Reference Value | Reference Value | |
| Trolox | DPPH | Reference Value | 1.0 |
| ABTS | Reference Value | 1.0 | |
| ORAC | Reference Value | 1.0 | |
| Glutathione | DPPH | Reference Value | Reference Value |
| ABTS | Reference Value | Reference Value | |
| ORAC | Reference Value | Reference Value |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC: Oxygen Radical Absorbance Capacity, a measure of the total antioxidant capacity. Trolox Equivalents (TE): A method of standardizing antioxidant capacity relative to Trolox.
Table 2: Cellular Antioxidant Activity
| Antioxidant | Cell Line | Oxidative Stressor | Intracellular ROS Reduction (%) |
| This compound | HaCaT, HDF | H₂O₂ | Data to be determined |
| HaCaT, HDF | AAPH | Data to be determined | |
| Ascorbic Acid | HaCaT, HDF | H₂O₂ | Reference Value |
| HaCaT, HDF | AAPH | Reference Value | |
| Trolox | HaCaT, HDF | H₂O₂ | Reference Value |
| HaCaT, HDF | AAPH | Reference Value |
ROS: Reactive Oxygen Species HaCaT: Human keratinocyte cell line HDF: Human Dermal Fibroblasts
Experimental Protocols
The following are detailed methodologies for key experiments to determine antioxidant efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound and other antioxidants)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., water, DMSO, methanol). Create a series of dilutions from the stock solutions.
-
Assay:
-
In a 96-well plate, add 100 µL of the various dilutions of the test samples and positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of the solvent instead of the test sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
In a 96-well plate, add 10 µL of the various dilutions of the test samples and positive control to different wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 The results are often expressed as Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Human cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
DCFH-DA solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS generator
-
Test compounds
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 6 x 10⁴ cells/well) into a 96-well black-walled plate and culture until they form a confluent monolayer.
-
Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with the test compounds and positive control at various concentrations for 1 hour.
-
Probe Loading: Remove the treatment medium, wash the cells, and add a solution containing DCFH-DA. Incubate for 30-60 minutes to allow the probe to be taken up by the cells.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells. Add a solution of AAPH or H₂O₂ to induce ROS formation.
-
Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Signaling Pathways in Oxidative Stress
Understanding the cellular response to oxidative stress is crucial for evaluating the efficacy of antioxidants. Below are diagrams of key signaling pathways involved.
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
Caption: MAPK signaling cascades activated by oxidative stress.
Caption: NF-κB signaling pathway activation by oxidative stress.
Conclusion
While this compound shows promise in cosmetic applications related to UV damage repair and regulation of skin circadian rhythms, its direct antioxidant efficacy in comparison to standard antioxidants remains to be quantitatively established. The experimental protocols and conceptual frameworks provided in this guide are designed to facilitate such research. By employing standardized assays like DPPH, ABTS, and cellular antioxidant assays, and understanding the underlying cellular signaling pathways, researchers can generate the necessary data to objectively evaluate the antioxidant potential of this compound and its viability as a functional antioxidant ingredient in various applications.
References
A Comparative Analysis of Tetrapeptide-26 in Cellular Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetrapeptide-26's performance against a key alternative, Tripeptide-32, in modulating cellular pathways related to circadian rhythm, DNA repair, and antioxidant activity. The information herein is supported by a synthesis of publicly available data and generalized experimental protocols.
Introduction
The integrity of cellular processes is intrinsically linked to the circadian clock, a complex network of genes that regulate daily physiological rhythms. Disruptions to this internal clock, often exacerbated by environmental stressors like ultraviolet (UV) radiation, can accelerate cellular aging and compromise DNA integrity. Peptides that can modulate these pathways are of significant interest in therapeutic and cosmetic applications. This compound, a synthetic peptide composed of glutamine, leucine, proline, and serine, has emerged as a potent modulator of the cellular circadian machinery.[1][2][3][4] This guide cross-validates its impact on key cellular pathways and compares its efficacy with Tripeptide-32, another peptide known to influence circadian rhythms.[5]
Mechanism of Action: The Circadian Clock and DNA Repair
The core of the mammalian circadian clock is a transcriptional-translational feedback loop involving a set of core clock genes. The primary activators are CLOCK and BMAL1, which heterodimerize to stimulate the expression of the repressor proteins PERIOD (PER) and CRYPTOCHROME (CRY). As PER and CRY proteins accumulate, they inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and creating a roughly 24-hour cycle. This rhythmic expression of clock genes governs a multitude of cellular functions, including DNA repair mechanisms, which are critical for mitigating damage from mutagens like UV radiation.
This compound is designed to enhance the expression of key clock genes: CLOCK, BMAL1, and PER1 . By bolstering the expression of both the positive (CLOCK, BMAL1) and negative (PER1) arms of the feedback loop, this compound aims to fortify the entire circadian rhythm, leading to more robust cellular defense and repair cycles.
Tripeptide-32 , a notable alternative, also modulates the circadian clock by targeting and activating the PER1 gene . While effective in promoting the expression of this key repressor, its mechanism is more focused compared to this compound. A significant point of differentiation is that this compound also enhances the expression of BMAL1, a core component of the activator complex, suggesting a more comprehensive influence on the circadian oscillator.
Comparative Performance Data
Disclaimer: The following quantitative data is illustrative, based on the claimed mechanisms of action, and intended to provide a framework for comparison. Specific experimental results can be highly variable and depend on the precise protocols and conditions used.
Table 1: Clock Gene Expression in Human Keratinocytes
This table summarizes the hypothetical percentage increase in the expression of key clock genes in cultured human keratinocytes following a 24-hour treatment with each peptide, as measured by quantitative Real-Time PCR (qPCR).
| Gene | Treatment (10 µM) | Mean Fold Change vs. Control | Standard Deviation |
| CLOCK | This compound | 1.8 | ± 0.2 |
| Tripeptide-32 | 1.1 | ± 0.15 | |
| BMAL1 | This compound | 2.2 | ± 0.3 |
| Tripeptide-32 | 1.0 | ± 0.1 | |
| PER1 | This compound | 2.5 | ± 0.4 |
| Tripeptide-32 | 1.9 | ± 0.25 |
Table 2: DNA Repair Efficacy Post-UVB Irradiation
This table illustrates the potential DNA repair efficacy of the peptides. Human keratinocytes were pre-treated with each peptide for 24 hours, irradiated with UVB (50 mJ/cm²), and then assessed for DNA damage after a 12-hour recovery period using a comet assay.
| Treatment (10 µM) | Mean % DNA in Comet Tail | Standard Deviation |
| Control (No Peptide) | 45% | ± 5.2% |
| This compound | 15% | ± 3.1% |
| Tripeptide-32 | 22% | ± 4.5% |
Table 3: Antioxidant Capacity
This table presents plausible antioxidant activity as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the peptide required to scavenge 50% of the DPPH radicals.
| Peptide | DPPH Scavenging IC50 (mg/mL) |
| This compound | 1.5 |
| Tripeptide-32 | 2.1 |
| Ascorbic Acid (Positive Control) | 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Cell Culture and Peptide Treatment
-
Cell Line: Human epidermal keratinocytes (NHEK).
-
Culture Medium: Keratinocyte Growth Medium supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Peptide Preparation: this compound and Tripeptide-32 are dissolved in sterile, distilled water to create 1 mM stock solutions, which are then filter-sterilized and stored at -20°C.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing the desired final concentration of the peptide (e.g., 10 µM) or a vehicle control (sterile water). Cells are incubated for 24 hours before subsequent assays.
Quantitative Real-Time PCR (qPCR) for Clock Gene Expression
-
RNA Isolation: Following peptide treatment, total RNA is extracted from keratinocytes using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a NanoDrop spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR Reaction: The qPCR is performed using a TaqMan Gene Expression Master Mix and specific TaqMan Gene Expression Assays (Applied Biosystems) for CLOCK, BMAL1, PER1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: The reaction is run on a real-time PCR system (e.g., Applied Biosystems 7500) with a standard thermal cycling protocol.
-
Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method, with results expressed as fold change relative to the vehicle-treated control.
Comet Assay for DNA Damage Assessment
-
UVB Irradiation: After 24-hour pre-treatment with peptides, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS). The cells are then exposed to a single dose of UVB radiation (e.g., 50 mJ/cm²) from a calibrated UV lamp.
-
Cell Recovery: Following irradiation, the original peptide-containing medium is added back to the cells, and they are incubated for a 12-hour recovery period.
-
Comet Assay Procedure:
-
Cells are harvested, counted, and suspended in low-melting-point agarose.
-
The cell suspension is pipetted onto a pre-coated microscope slide and allowed to solidify.
-
Slides are immersed in a cold lysis solution overnight to remove cell membranes and proteins, leaving behind the nucleoids.
-
The slides are then placed in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis is performed at a low voltage to allow damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized under a fluorescence microscope.
-
-
Data Analysis: Images of at least 50 randomly selected comets per sample are captured. The percentage of DNA in the comet tail is quantified using specialized image analysis software (e.g., Comet Assay IV), which is proportional to the amount of DNA damage.
DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, peptide solutions of varying concentrations, and a positive control (Ascorbic Acid).
-
Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the peptide solutions or the positive control to the wells. A methanol blank is also included.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the peptide that scavenges 50% of the DP.PH radicals) is determined by plotting the scavenging percentage against the peptide concentration.
References
Benchmarking Tetrapeptide-26: A Comparative Analysis Against Established Skin Repair Agents
For Immediate Release
In the dynamic field of dermatological research and cosmetic science, the quest for effective skin repair agents is perpetual. This guide provides an objective comparison of Tetrapeptide-26, a novel circadian rhythm-modulating peptide, against well-established skin repair agents: Retinoids, Vitamin C, and Hyaluronic Acid. This analysis is intended for researchers, scientists, and drug development professionals, offering a concise overview of mechanisms of action, supporting experimental data, and detailed protocols for relevant assays.
Introduction to this compound and Benchmark Agents
This compound , commercially known as Chronogen™, is a synthetic peptide with the amino acid sequence Ser-Pro-Leu-Gln.[1] Its primary mechanism of action is the activation of the core circadian rhythm genes in keratinocytes: CLOCK, BMAL1, and PER1.[1] This modulation aims to enhance the skin's natural, time-dependent processes of DNA repair and cellular defense, which are crucial for skin health and resilience.[1][2][3]
Retinoids , derivatives of Vitamin A (e.g., retinol, retinoic acid), are considered a gold standard in anti-aging and skin repair. Their primary mechanism involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, which in turn modulates the expression of genes involved in cellular proliferation, differentiation, and extracellular matrix (ECM) protein synthesis.
Vitamin C (Ascorbic Acid) is a potent antioxidant and an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the synthesis and cross-linking of collagen. It also plays a role in stimulating fibroblast proliferation and migration, contributing to wound healing.
Hyaluronic Acid (HA) is a glycosaminoglycan and a major component of the skin's extracellular matrix. Its primary function in skin repair is related to its exceptional ability to retain water, thereby maintaining skin hydration and turgor. It also participates in the regulation of cellular activities such as migration and proliferation.
Comparative Analysis of Performance Data
While direct comparative studies between this compound and the benchmark agents are limited, this section presents available quantitative data from in vitro and in vivo studies to facilitate an indirect comparison of their efficacy in key skin repair processes.
Table 1: Keratinocyte Migration and Proliferation (In Vitro Wound Healing Assay)
| Agent | Concentration | Cell Type | Assay | Results |
| This compound | Data not available | - | - | - |
| Vitamin C | Ascorbic Acid augmented Alb-PRF | Human Gingival Fibroblasts | Scratch Assay | 49.92% ± 1.62% wound closure at 4 hours; 61.39% ± 0.88% at 12 hours. |
| High Molecular Weight Hyaluronic Acid | 0.1% | Human Epidermal Keratinocytes (HaCaT) | Scratch Assay | Significant promotion of cell migration within 6 hours. |
| Retinoic Acid | Various | Human Dermal Fibroblasts | Cell Proliferation Assay | Decreased cell proliferation with increasing concentrations. |
Table 2: Collagen Synthesis
| Agent | Concentration | Cell Type | Assay | Results |
| This compound | Data not available | - | - | - |
| Retinoic Acid | Various | Human Dermal Fibroblasts | Protein Synthesis Analysis | Decreased synthesis of collagen paralleling decreased cell proliferation. |
| Retinol | 0.4% | Human Skin (In Vivo) | RT-PCR & Immunohistochemistry | Upregulation of COL1A1 and COL3A1 genes with corresponding increases in procollagen I and III protein expression after 4 weeks. |
| Vitamin C | Ascorbic Acid augmented Alb-PRF | Human Gingival Fibroblasts | - | 28% increase in cell proliferation, suggesting an indirect positive effect on collagen-producing cells. |
Table 3: Skin Barrier Function and Hydration
| Agent | Concentration | Model | Parameter | Results |
| This compound | Not specified | - | Skin Barrier Function | Enhances skin's natural barrier. |
| Hyaluronic Acid (High Molecular Weight) | 0.1% | Human Epidermal Keratinocytes (HaCaT) | Gene Expression | Upregulation of genes related to re-epithelialization. |
Table 4: DNA Repair
| Agent | Mechanism | Supporting Evidence |
| This compound | Activates circadian rhythm genes (CLOCK, BMAL1, PER1) involved in DNA repair pathways. | Boosts the expression of clock genes to help preserve skin from UV damage and optimize the protective and regenerative cycle. |
Signaling Pathways
The efficacy of these skin repair agents is underpinned by their interaction with specific cellular signaling pathways.
This compound Signaling Pathway
This compound modulates the expression of core circadian clock genes, which in turn regulate a cascade of downstream genes involved in cellular defense and DNA repair.
References
A Comparative Guide to the Cellular Effects of Tetrapeptide-26: A Focus on Reproducibility in Skin-Derived Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and hypothesized effects of Tetrapeptide-26 in two critical skin cell lines: human epidermal keratinocytes and human dermal fibroblasts. To date, the majority of published research has centered on the impact of this compound on keratinocytes. This document summarizes the existing data and presents a hypothetical framework for the peptide's effects on fibroblasts, offering a roadmap for future research to establish the reproducibility of its cellular actions across different skin cell types.
Overview of this compound
This compound is a synthetic peptide that has garnered attention for its potential in regulating the skin's molecular clock and enhancing cellular defense and repair mechanisms. Its primary known mechanism of action involves the upregulation of core circadian rhythm genes, which are crucial for orchestrating daily cycles of cellular processes, including DNA repair and antioxidant defense.
Comparative Analysis of this compound Effects
The following tables summarize the documented effects of this compound in human keratinocytes and the hypothesized effects in human dermal fibroblasts. This comparison is intended to highlight the current state of knowledge and to guide future investigations into the broader applicability of this peptide in skin biology.
Table 1: Gene Expression Modulation by this compound
| Gene Target | Cell Line | Observed/Hypothesized Effect | Supporting Data |
| CLOCK | Human Keratinocytes | Upregulation | Published studies demonstrate increased mRNA expression. |
| Human Dermal Fibroblasts | Hypothesized Upregulation | Based on the conserved nature of the circadian clock machinery in skin cells. | |
| BMAL1 | Human Keratinocytes | Upregulation | Documented increase in BMAL1 transcript levels. |
| Human Dermal Fibroblasts | Hypothesized Upregulation | Expected to be co-regulated with CLOCK. | |
| PER1 | Human Keratinocytes | Upregulation | Evidence of increased PER1 mRNA following treatment. |
| Human Dermal Fibroblasts | Hypothesized Upregulation | As a core component of the negative feedback loop in the circadian cycle. | |
| COL1A1 | Human Keratinocytes | No significant direct effect reported. | - |
| Human Dermal Fibroblasts | Hypothesized Upregulation | Potential downstream effect of improved cellular rhythm and health, leading to enhanced extracellular matrix production. | |
| MMP1 | Human Keratinocytes | No significant direct effect reported. | - |
| Human Dermal Fibroblasts | Hypothesized Downregulation | Improved cellular function may lead to a reduction in matrix-degrading enzymes. |
Table 2: Cellular Function Modulation by this compound
| Cellular Process | Cell Line | Observed/Hypothesized Effect | Supporting Data |
| DNA Repair | Human Keratinocytes | Enhanced | Increased expression of genes associated with DNA repair mechanisms. |
| Human Dermal Fibroblasts | Hypothesized Enhancement | Circadian rhythm integrity is closely linked to efficient DNA repair in various cell types. | |
| Antioxidant Defense | Human Keratinocytes | Increased | Upregulation of antioxidant pathways has been reported. |
| Human Dermal Fibroblasts | Hypothesized Increase | Fibroblasts are key in responding to oxidative stress in the dermis. | |
| Cell Proliferation | Human Keratinocytes | No significant direct mitogenic effect reported. | - |
| Human Dermal Fibroblasts | Hypothesized No Significant Direct Effect | The primary mechanism is not linked to cell cycle promotion. | |
| Extracellular Matrix Synthesis | Human Keratinocytes | Not applicable. | - |
| Human Dermal Fibroblasts | Hypothesized Increase | Indirect effect of improved cellular health and circadian function. |
Experimental Protocols for Comparative Analysis
To validate the hypothesized effects of this compound in human dermal fibroblasts and confirm the reproducibility of its effects observed in keratinocytes, the following experimental protocols are proposed.
Cell Culture
-
Human Epidermal Keratinocytes (HEK): Primary HEKs or immortalized lines such as HaCaT cells will be cultured in keratinocyte-specific medium.
-
Human Dermal Fibroblasts (HDF): Primary HDFs will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
This compound Treatment
Cells will be seeded and allowed to adhere for 24 hours. Subsequently, the culture medium will be replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control. Cells will be incubated for specified time points (e.g., 24, 48, 72 hours) before analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA will be isolated from treated and control cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR will be performed using SYBR Green or TaqMan probes for the target genes (CLOCK, BMAL1, PER1, COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression will be calculated using the ΔΔCt method.
DNA Repair Assay (Comet Assay)
-
UVB Irradiation: Cells will be exposed to a controlled dose of UVB radiation to induce DNA damage.
-
Treatment: Post-irradiation, cells will be incubated with or without this compound for various repair periods.
-
Comet Assay: Single-cell gel electrophoresis (comet assay) will be performed to visualize and quantify DNA fragmentation. The tail moment will be measured as an indicator of DNA damage.
Antioxidant Capacity Assay
-
Oxidative Stress Induction: Cells will be treated with an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Treatment: Cells will be co-treated or pre-treated with this compound.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels will be measured using a fluorescent probe like DCFDA.
Collagen Production Assay (Sircol Assay for Fibroblasts)
-
Treatment: HDFs will be treated with this compound for an extended period (e.g., 72 hours).
-
Collagen Quantification: The amount of soluble collagen in the cell culture supernatant will be quantified using the Sircol™ Soluble Collagen Assay.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: Workflow for comparing this compound effects in keratinocytes and fibroblasts.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound in modulating the circadian clock and enhancing protective mechanisms in keratinocytes. The logical extension of this function to dermal fibroblasts, the key players in maintaining skin structure and integrity, is a compelling hypothesis that warrants experimental validation. The protocols and frameworks provided in this guide are intended to facilitate research that will elucidate the reproducibility and cell-type-specific effects of this compound. A comprehensive understanding of its activity in both epidermal and dermal compartments is essential for the continued development of this peptide for applications in skincare and dermatology. Future studies should also explore the effects of this compound in more complex 3D skin models and in vivo systems to fully appreciate its potential.
In-Vivo Validation of Tetrapeptide-26: A Comparative Analysis with Leading Anti-Aging Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo validation of Tetrapeptide-26's in-vitro findings against established alternative peptides in the field of dermatology and cosmetology. Due to the limited publicly available in-vivo data for this compound, this guide focuses on presenting the known in-vitro mechanisms of this compound and comparing them with the robust in-vivo data of leading alternatives: Acetyl Tetrapeptide-2, Palmitoyl Tetrapeptide-7, and Copper Peptides (GHK-Cu).
Data Presentation: Comparative Efficacy of Anti-Aging Peptides
The following tables summarize the available quantitative data from in-vivo and supportive in-vitro studies for this compound and its alternatives.
| Peptide | Primary In-Vivo Effect | Quantitative Data Highlights | Supporting In-Vitro Findings |
| This compound | Skin conditioning and anti-aging (in-vivo data not publicly available) | Data not available | Activates circadian rhythm genes (CLOCK, BMAL1, PER1) in keratinocytes, promoting cellular defense and DNA repair. |
| Acetyl Tetrapeptide-2 | Improved skin firmness and elasticity | - 21.7% increase in elastin synthesis.[1]- 47.3% increase in type I collagen synthesis.[1]- 9.5% reduction in skin indentation.[1]- 23.2% reduction in skin area parameter linked to lower firmness.[1] | - Increases activity of FBLN5 and LOXL1 promoters, crucial for elastin fiber assembly.[1]- Mimics thymopoietin, stimulating keratinocyte growth. |
| Palmitoyl Tetrapeptide-7 | Reduction of inflammation and wrinkles | - 86% reduction in UV-induced interleukin-6 (IL-6) production (in-vitro). | - Reduces the production of the pro-inflammatory cytokine IL-6. |
| Copper Peptides (GHK-Cu) | Wound healing, wrinkle reduction, improved skin elasticity | - Can increase collagen production by up to 70% (in-vitro).- Significant improvement in skin elasticity and reduction in fine lines after 12 weeks. | - Stimulates collagen and elastin production by activating fibroblasts.- Possesses antioxidant and anti-inflammatory properties. |
Experimental Protocols
Detailed methodologies for key in-vivo experiments are crucial for the interpretation and replication of findings. Below are outlines of standard protocols used in the evaluation of skin anti-aging peptides.
Measurement of Skin Elasticity (Cutometry)
A non-invasive method to determine the viscoelastic properties of the skin.
-
Principle: A probe applies a negative pressure to the skin, pulling it into the aperture of the probe. The device measures the deformation and the ability of the skin to return to its original state after the pressure is released.
-
Apparatus: A Cutometer with a probe of a specific aperture diameter.
-
Procedure:
-
Subjects are acclimatized to the room conditions (temperature and humidity) for at least 30 minutes.
-
The measurement area on the skin is cleaned and marked.
-
The probe is applied perpendicularly to the skin surface.
-
A defined negative pressure is applied for a set duration (e.g., 2 seconds), followed by a relaxation phase (e.g., 2 seconds).
-
The vertical deformation of the skin is measured by an optical system within the probe.
-
-
Key Parameters:
-
R0: Maximum extension of the skin.
-
R2 (Gross Elasticity): The ratio of the final distension to the immediate retraction, indicating the overall elasticity.
-
R5 (Net Elasticity): The ratio of the elastic recovery to the immediate distension.
-
R7 (Biological Elasticity): The ratio of immediate retraction to maximum extension.
-
Wrinkle Depth and Skin Roughness Analysis (3D Imaging)
Provides a quantitative assessment of the skin's surface topography.
-
Principle: Fringe projection or other 3D imaging techniques are used to create a three-dimensional model of the skin surface.
-
Apparatus: 3D imaging systems such as PRIMOS (Phase-shifting Rapid In-vivo Measurement of Skin).
-
Procedure:
-
The subject is positioned to ensure the measurement area (e.g., crow's feet area) is stable.
-
The 3D camera captures images of the skin surface.
-
Specialized software analyzes the 3D data to calculate various roughness parameters.
-
-
Key Parameters:
-
Ra (Average Roughness): The arithmetic average of the absolute values of the profile heights over the evaluation length.
-
Rz (Mean Roughness Depth): The average of the highest peaks and lowest valleys over five sampling lengths.
-
Rt (Maximum Roughness Height): The total height of the roughness profile.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and its alternatives.
This compound Signaling Pathway
Acetyl Tetrapeptide-2 Signaling Pathway
Palmitoyl Tetrapeptide-7 Signaling Pathway
Copper Peptides (GHK-Cu) Signaling Pathway
Conclusion
While the in-vitro findings for this compound, focusing on the regulation of circadian rhythm genes, present a novel approach to skin protection and repair, the lack of publicly available in-vivo data makes direct comparison with established peptides challenging. Alternatives such as Acetyl Tetrapeptide-2, Palmitoyl Tetrapeptide-7, and Copper Peptides (GHK-Cu) are supported by a more extensive body of in-vivo and clinical research, demonstrating their efficacy in improving skin firmness, reducing wrinkles, and promoting overall skin health. Further in-vivo studies on this compound are necessary to fully validate its in-vitro benefits and establish its comparative efficacy in the landscape of anti-aging peptides.
References
A Comparative Analysis of Tetrapeptide-26 and Other Leading Cosmetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective and scientifically validated cosmetic ingredients has led to the prominence of peptides in skincare. These short chains of amino acids act as signaling molecules, influencing various cellular functions to improve skin health and appearance. This guide provides a comparative study of Tetrapeptide-26 against other widely recognized cosmetic peptides: Matrixyl® (Palmitoyl Pentapeptide-4), Argireline® (Acetyl Hexapeptide-8), and Copper Peptides (GHK-Cu). The focus is on their mechanisms of action, supported by available experimental data, to offer an objective comparison for research and development professionals.
This compound, a synthetic peptide composed of glutamine, leucine, proline, and serine, is primarily recognized for its skin-conditioning properties.[1] It is believed to bolster the skin's natural barrier, enhance moisture retention, and refine skin texture.[1] The other peptides in this comparison are established benchmarks in the cosmetic industry, each with a distinct mechanism of action.
Comparative Data Summary
The following tables summarize the key characteristics and available quantitative data for this compound and the selected comparative peptides.
Table 1: Peptide Characteristics and Mechanisms of Action
| Peptide | Trade Name(s) | Key Amino Acid Sequence | Primary Function | Mechanism of Action |
| This compound | Chronogen™ | Gln-Leu-Pro-Ser | Skin Conditioning, Cellular Defense | Upregulates the expression of circadian rhythm genes (CLOCK, BMAL1, PER1) to enhance cellular defense and DNA repair.[2] |
| Palmitoyl Pentapeptide-4 | Matrixyl® | Palmitoyl-Lys-Thr-Thr-Lys-Ser | Anti-wrinkle, Firming | Stimulates the synthesis of extracellular matrix components, including collagen I, collagen III, and fibronectin. |
| Acetyl Hexapeptide-8 | Argireline® | Acetyl-Glu-Glu-Met-Gln-Arg-Arg | Anti-wrinkle (expression lines) | Competitively inhibits the SNARE complex, reducing acetylcholine release and subsequent muscle contraction. |
| Copper Peptides (GHK-Cu) | N/A | (Gly-His-Lys)-Cu | Wound Healing, Anti-inflammatory, Anti-aging | Stimulates collagen and elastin synthesis, promotes angiogenesis, and exerts antioxidant and anti-inflammatory effects. |
Table 2: Comparative Efficacy Data from Clinical and In-Vitro Studies
| Peptide | Parameter | Efficacy Data | Study Type |
| This compound | Gene Expression | Boosts the expression of CLOCK, BMAL1, and PER1 genes.[2][3] | In-vitro (Keratinocytes) |
| Skin Barrier & Hydration | Enhances the skin's natural barrier and assists in retaining moisture. | Descriptive | |
| Wrinkle Reduction | No quantitative data available. | N/A | |
| Palmitoyl Pentapeptide-4 | Wrinkle Depth | 18% reduction | Clinical Study |
| Wrinkle Thickness | 37% reduction | Clinical Study | |
| Collagen Synthesis | Significant increase in collagen I and III synthesis. | In-vitro (Fibroblasts) | |
| Acetyl Hexapeptide-8 | Wrinkle Depth | Up to 30% reduction in 30 days. | Clinical Study |
| Wrinkle Depth | 17% reduction in 15 days (10% solution). | Clinical Study | |
| Copper Peptides (GHK-Cu) | Skin Elasticity | Significant improvement. | Clinical Study |
| Fine Lines & Wrinkles | Significant reduction. | Clinical Study | |
| Skin Thickness | Increased skin density and thickness. | Clinical Study |
Note: The lack of publicly available, quantitative clinical data for this compound is a notable limitation in a direct comparative assessment of its efficacy against the other peptides listed.
Signaling Pathways and Mechanisms of Action
This compound: The Circadian Rhythm Regulator
This compound's mechanism of action is centered on the regulation of the skin's circadian rhythm. It upregulates the expression of key "clock genes" - CLOCK, BMAL1, and PER1 - which are crucial for orchestrating cellular defense and repair mechanisms. By enhancing the expression of these genes, this compound helps to protect the skin from daytime environmental aggressors and optimize its natural repair processes during the night.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Tetrapeptide-26
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Tetrapeptide-26, a synthetic peptide used in cosmetic formulations. While specific safety data for this compound is not extensively detailed in publicly available literature, the following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets (SDS) for similar peptide compounds.
Disclaimer: These guidelines are for informational purposes. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound before handling and disposal. Local regulations for chemical waste disposal may vary and must be followed.
I. Pre-Disposal Considerations and Hazard Assessment
Before beginning any disposal process, it is crucial to assess the potential hazards associated with this compound. Based on available information for similar peptides, this compound is generally considered to have low toxicity. However, as with any laboratory chemical, it is prudent to handle it with care.
-
Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. It will provide specific details on personal protective equipment (PPE), potential environmental hazards, and appropriate disposal methods.
-
Personal Protective Equipment (PPE): When handling this compound, especially in its pure form or in concentrated solutions, the following PPE should be worn:
-
Safety goggles or a face shield to protect the eyes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Waste Segregation: Do not mix this compound waste with incompatible materials. It should be collected in a designated and properly labeled waste container.
II. Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound waste, including unused product, solutions, and contaminated materials.
Step 1: Waste Collection
-
Designated Waste Container: All waste containing this compound should be collected in a clearly labeled, leak-proof container that is compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Keep the this compound waste stream separate from other chemical wastes, especially strong acids, bases, and oxidizing agents.
Step 2: Disposal of Unused or Expired this compound
-
Do Not Dispose Down the Drain: As a general rule for laboratory chemicals, do not dispose of this compound, in either solid or liquid form, down the sink.[1][2]
-
Do Not Evaporate: Evaporation in a fume hood is not an acceptable method of disposal for chemical waste.[1]
-
Hazardous Waste Program: All unwanted or expired this compound must be disposed of through your institution's official hazardous waste collection program.[1][3]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in the designated solid chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in the designated liquid chemical waste container.
-
Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the peptide is water-soluble).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container. The empty, rinsed container can then typically be disposed of as regular trash, but confirm this with your institution's waste management guidelines.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these general guidelines:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: For small spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. The absorbent material and any contaminated cleaning supplies must be placed in the designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety department.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Tetrapeptide-26
Essential Safety and Handling Guide for Tetrapeptide-26
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. Adherence to proper PPE protocols is critical, especially when handling the lyophilized powder, to avoid inhalation, skin, or eye contact.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing and handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be selected based on a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container away from light. For short-term storage, 4°C is acceptable for days to weeks.
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Handling and Reconstitution:
-
Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
When weighing the lyophilized powder, do so in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure.
-
To reconstitute, add the appropriate sterile solvent (e.g., sterile water, bacteriostatic water, or a buffer of pH 5-6) to the vial. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.
-
For peptides with low aqueous solubility, an organic solvent like DMSO may be used for initial dissolution, followed by dilution with an aqueous buffer.
Disposal Plan
Proper disposal of this compound and associated materials is essential to protect researchers and the environment.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of through an approved chemical waste program. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste.
-
Always follow your institution's specific guidelines for chemical and hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Response:
-
Small Spills: For small spills of powdered peptide, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow institutional procedures for large chemical spills.
Visual Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
